molecular formula C21H26ClNO2 B600795 Clemastine N-Oxide CAS No. 108825-05-4

Clemastine N-Oxide

Número de catálogo: B600795
Número CAS: 108825-05-4
Peso molecular: 359.89
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clemastine N-Oxide is a metabolite of Clemastine Fumarate, a H1 histamine receptor antagonist and antihistaminic.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFEDGPQDFPLM-OJOWTSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Clemastine N-Oxide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Clemastine N-Oxide, a primary metabolite of the first-generation antihistamine, Clemastine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, physicochemical properties, synthesis, and analytical characterization of this significant compound. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the study of Clemastine metabolism and the development of related analytical methodologies.

Introduction: The Significance of Clemastine and its N-Oxide Metabolite

Clemastine is a well-established first-generation H1 histamine antagonist recognized for its antihistaminic and anticholinergic properties.[1] Its therapeutic action is achieved by competitively binding to H1-receptors, thereby blocking the effects of endogenous histamine.[1] Understanding the metabolic fate of Clemastine is crucial for a complete pharmacological profile. The liver metabolizes Clemastine extensively, primarily through pathways such as mono-/didemethylation and glucuronide conjugation.[1]

One of the key metabolic transformations is the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of Clemastine N-Oxide.[2][3][4] As a metabolite, Clemastine N-Oxide's structure, polarity, and pharmacological activity can differ significantly from the parent drug, impacting its pharmacokinetic and pharmacodynamic profile. This guide will provide a detailed examination of this N-oxide derivative.

Molecular Structure and Physicochemical Properties

The fundamental identity of Clemastine N-Oxide is defined by its molecular structure and formula.

Molecular Formula and Structure

The chemical formula for Clemastine N-Oxide is C21H26ClNO2 .[5][6][] The introduction of an oxygen atom to the nitrogen of the pyrrolidine ring increases the molecular weight relative to the parent compound, Clemastine (C21H26ClNO).[8][9]

  • IUPAC Name: (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium[5][6]

  • CAS Number: 108825-05-4[5][10]

  • Canonical SMILES: C(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-][5]

  • InChI Key: PRZFEDGPQDFPLM-OJOWTSHBSA-N[6]

The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the molecule's polarity.

Physicochemical Data
PropertyValueSource
Molecular Weight 359.9 g/mol [5][6]
Monoisotopic Mass 359.1652068 Da[5]
XLogP3 4.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 6[5]
Topological Polar Surface Area 27.3 Ų[5]

Synthesis and Production of Clemastine N-Oxide

Clemastine N-Oxide can be produced through both chemical synthesis and biological transformation. For research and development purposes, having a reliable synthetic route is paramount for obtaining sufficient quantities for analytical standard development and further studies.

Chemical Synthesis: N-Oxidation of Clemastine

The synthesis of Clemastine N-Oxide from its parent compound, Clemastine, involves the direct oxidation of the tertiary amine within the pyrrolidine ring. Several general methods for the N-oxidation of tertiary amines can be adapted for this purpose, with the use of hydrogen peroxide being a common and environmentally conscious choice.

Protocol: Synthesis of Clemastine N-Oxide

  • Dissolution: Dissolve Clemastine (1 equivalent) in a suitable polar solvent such as methanol or a mixture of acetonitrile and water.

  • Catalyst Addition (Optional but Recommended): While the reaction can proceed with a peroxide alone, the use of a catalyst enhances reaction rate and yield. A suitable catalyst, such as methyltrioxorhenium or a tungstate-based catalyst, can be added at this stage.

  • Oxidant Addition: Slowly add an excess of hydrogen peroxide (H2O2, ~1.5-2 equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Quench any remaining peroxide by adding a small amount of a reducing agent, such as sodium sulfite or manganese dioxide.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices: The choice of a polar solvent is dictated by the polarity of both the starting material and the N-oxide product. The use of a catalyst lowers the activation energy of the reaction, allowing for milder conditions and improved efficiency. Careful monitoring is crucial to prevent over-oxidation or degradation of the product.

Biotransformation

The filamentous fungus Cunninghamella elegans has been successfully used to produce metabolites of various drugs, including Clemastine. This microbial system can mimic mammalian metabolism and has been shown to generate N-oxidized metabolites of Clemastine.[2][11] This method is particularly useful for producing metabolites for structural elucidation and for studying metabolic pathways in a controlled environment.

G cluster_synthesis Synthesis of Clemastine N-Oxide Clemastine Clemastine Clemastine_N_Oxide Clemastine N-Oxide Clemastine->Clemastine_N_Oxide Chemical Oxidation Clemastine->Clemastine_N_Oxide Metabolic Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Clemastine_N_Oxide Catalyst Catalyst (e.g., Re-based) Catalyst->Clemastine_N_Oxide C_elegans Cunninghamella elegans (Biotransformation) C_elegans->Clemastine_N_Oxide

Caption: Synthetic and biosynthetic routes to Clemastine N-Oxide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of Clemastine N-Oxide. Standard analytical techniques for a molecule of this nature would include mass spectrometry, nuclear magnetic resonance, and chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), Clemastine N-Oxide is expected to show a prominent protonated molecule at [M+H]+ with an m/z corresponding to its molecular weight (359.9).

  • Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (-16 Da).[2][11] This deoxygenation can be observed, particularly with atmospheric pressure chemical ionization (APCI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. While specific spectral data for Clemastine N-Oxide is not publicly available, expected shifts can be predicted based on the structure.

  • ¹H NMR: The introduction of the N-oxide functionality will cause a downfield shift (to a higher ppm value) of the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Clemastine molecule. The N-methyl protons would also be expected to shift downfield.

  • ¹³C NMR: Similarly, the carbon atoms directly bonded to the N-oxide group will experience a downfield shift in the ¹³C NMR spectrum.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Clemastine and its metabolites from various matrices.

Protocol: HPLC Analysis of Clemastine N-Oxide

  • Column: A C18 reversed-phase column is suitable for separating the relatively nonpolar Clemastine from the more polar Clemastine N-Oxide.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient will start with a higher aqueous composition and ramp up the organic content to elute the compounds.

  • Detection: UV detection at a wavelength where both Clemastine and its N-oxide show absorbance (e.g., around 220-230 nm) is a standard approach. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[12]

  • Retention Time: Due to its increased polarity, Clemastine N-Oxide is expected to have a shorter retention time than Clemastine under reversed-phase HPLC conditions.

G cluster_analysis Analytical Workflow for Clemastine N-Oxide Sample Sample containing Clemastine N-Oxide HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector Identification & Quantification MS_Detector Mass Spectrometry (LC-MS/MS) HPLC->MS_Detector High-Sensitivity Identification & Structural Elucidation Data Data Analysis: - Retention Time - Mass Spectrum - Fragmentation Pattern UV_Detector->Data MS_Detector->Data

Caption: A typical analytical workflow for the characterization of Clemastine N-Oxide.

Biological Activity and Significance

Clemastine N-Oxide is a known metabolite of Clemastine in humans.[] The process of N-oxidation generally increases the polarity of a drug molecule, facilitating its renal excretion. This metabolic step is often associated with a reduction or loss of pharmacological activity compared to the parent compound.

While the primary antihistaminic activity of Clemastine is well-documented, the specific biological activity of Clemastine N-Oxide has not been extensively studied. It is plausible that the N-oxide metabolite has significantly reduced affinity for the H1 receptor due to the alteration of the key tertiary amine group, which is often crucial for receptor binding. However, further research is required to definitively determine its pharmacological profile. Recent research has also explored the potential of Clemastine in promoting remyelination in neurological disorders, but it is unknown if the N-oxide metabolite shares these properties.[4][][13][14]

Conclusion

Clemastine N-Oxide is a key metabolite in the biotransformation of Clemastine. Its increased polarity, a direct result of the N-oxidation of the pyrrolidine ring, is a critical factor in the clearance of the parent drug. A thorough understanding of its molecular structure, properties, and methods for its synthesis and analysis is essential for researchers in pharmacology, drug metabolism, and analytical chemistry. This guide provides a foundational framework for professionals working with Clemastine and its metabolites, enabling more accurate and comprehensive studies in drug development and clinical monitoring.

References

  • PubChem. Clemastine N-Oxide. National Center for Biotechnology Information. [Link]

  • Sten-Linder, M., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. Rapid Communications in Mass Spectrometry, 24(10), 1447-56. [Link]

  • NIST. Clemastine. National Institute of Standards and Technology. [Link]

  • precisionFDA. CLEMASTINE. [Link]

  • Wikipedia. Clemastine. [Link]

  • Shin, H. S., & Kim, Y. J. (1999). Identification of urinary metabolites of clemastine after oral administration to man. Journal of Pharmacy and Pharmacology, 51(2), 159-165. [Link]

  • Shin, H. S., & Kim, Y. J. (1999). Identification of Urinary Metabolites of Clemastine after Oral Administration to Man. Journal of Pharmacy and Pharmacology. [Link]

  • de Souza, T. B., et al. (2020). Antileishmanial Chemotherapy through Clemastine Fumarate Mediated Inhibition of the Leishmania Inositol Phosphorylceramide Synthase. ACS Infectious Diseases, 6(12), 3343-3350. [Link]

  • Geng, A., et al. (2022). Insights on therapeutic potential of clemastine in neurological disorders. Frontiers in Pharmacology, 13, 1042551. [Link]

  • Osanai, Y., et al. (2024). The potential of repurposing clemastine to promote remyelination. Frontiers in Cellular Neuroscience, 18, 1378330. [Link]

  • Zhang, Y., et al. (2014). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. ResearchGate. [Link]

  • Sten-Linder, M., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. PubMed. [Link]

  • Osanai, Y., et al. (2024). The potential of repurposing clemastine to promote remyelination. Frontiers in Cellular Neuroscience, 18, 1378330. [Link]

  • Juul, S. E., et al. (2023). Effect of Clemastine on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy. International Journal of Molecular Sciences, 24(21), 15632. [Link]

Sources

Comparative Pharmacological Profiling: Clemastine vs. Clemastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Clemastine , a first-generation antihistamine with potent antimuscarinic properties recently identified as a remyelinating agent, and its specific metabolite/degradation product, Clemastine N-Oxide .

While Clemastine (the parent) is a lipophilic tertiary amine capable of crossing the blood-brain barrier (BBB) to target M1 muscarinic receptors on oligodendrocyte precursor cells (OPCs), the N-Oxide variant represents a significant physicochemical divergence.[1] This guide examines the structural implications of N-oxidation on receptor affinity, BBB permeability, and metabolic stability, providing the experimental frameworks necessary to qualify the N-oxide as either an active metabolite, a bioreductive prodrug, or a toxicological impurity.

Structural & Physicochemical Divergence[1]

The transition from Clemastine to Clemastine N-Oxide is not merely a metabolic event; it is a fundamental alteration of the pharmacophore's physicochemical identity. This shift dictates the molecule's ability to reach the Central Nervous System (CNS) target.

Chemical Transformation

Clemastine possesses a tertiary amine within a pyrrolidine ring. N-oxidation converts this basic center into a coordinate covalent N–O bond.[1]

  • Parent (Clemastine): Lipophilic, basic (pKa ~9.0), exists largely as a cation at physiological pH but maintains sufficient uncharged equilibrium for passive diffusion.

  • Metabolite (Clemastine N-Oxide): Zwitterionic character with a high dipole moment (~4–5 D).[1] The oxygen atom acts as a strong hydrogen bond acceptor.

Comparative Physicochemical Data (Predicted/Observed)
PropertyClemastine (Parent)Clemastine N-OxideImpact on Biological Activity
Molecular Weight 343.90 g/mol 359.90 g/mol Negligible steric bulk increase.[1]
LogP (Lipophilicity) ~5.3 (High)~1.5–2.0 (Lower)Critical: Drastic reduction in lipid solubility.[1]
Polar Surface Area (PSA) Low (< 40 Ų)High (> 70 Ų)N-oxide adds significant polarity, hindering membrane traversal.[1]
Basicity (pKa) ~9.0 (Amine)~4.5 (N-Oxide)N-oxide is neutral at physiological pH but highly polar.[1]
Solubility Low (Water), High (Lipids)High (Water)Enhances renal clearance; limits tissue distribution.[1]

Pharmacodynamic Profiling: Receptor Affinity & Selectivity

Clemastine's remyelination efficacy is driven by M1 muscarinic receptor antagonism (Ki ~10–15 nM).[1] The N-oxide modification alters the electronic landscape of the binding motif.

Theoretical Binding Mode Analysis

The tertiary nitrogen in Clemastine forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of GPCRs (H1 and M1).

  • Hypothesis: The N-oxide moiety, lacking a protonatable proton and carrying a negative charge on the oxygen, disrupts this ionic bridge.

  • Prediction: Significant loss of affinity (10–100 fold reduction) for both H1 and M1 receptors is expected, rendering the N-oxide likely pharmacologically inert in vitro.

Experimental Protocol: Comparative Radioligand Binding

To empirically verify the affinity shift, the following self-validating protocol is recommended.

Objective: Determine


 values for Parent vs. N-Oxide at M1 and H1 receptors.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human M1 (CHRM1) or H1 (HRH1) receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) with protease inhibitors.[1]

    • Centrifuge (40,000 x g, 20 min) to isolate membrane fractions.

  • Assay Setup:

    • Radioligand: [3H]-N-Methylscopolamine (for M1) or [3H]-Pyrilamine (for H1).[1] Concentration: 0.5–1.0 nM (

      
       equivalent).[1]
      
    • Competitors: Serial dilutions (

      
       to 
      
      
      
      M) of Clemastine Fumarate and Clemastine N-Oxide (synthesized standard).[1]
    • Non-specific Binding: Define using 10 µM Atropine (M1) or Diphenhydramine (H1).[1]

  • Incubation & Filtration:

    • Incubate for 60 min at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic drugs).[1]

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model using non-linear regression.[1]

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

The Remyelination Gateway: Blood-Brain Barrier (BBB) Permeability[1]

This is the definitive differentiator. For Clemastine to function as a remyelinating agent, it must engage OPCs within the CNS.

The Permeability Barrier
  • Clemastine: High permeability.[1] It is a substrate for passive diffusion and potentially P-gp (though saturation occurs).[1]

  • Clemastine N-Oxide: Low permeability.[1] The high polarity and hydrogen bonding potential of the N–O group generally prevent passive diffusion across the tight junctions of the BBB.

Visualization: The CNS Exclusion Mechanism

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_cns Central Nervous System (CNS) Clem Clemastine (Lipophilic) TJ Tight Junctions Clem->TJ Passive Diffusion NOx Clemastine N-Oxide (Polar/Zwitterionic) NOx->Clem Bioreduction? (Systemic only) NOx->TJ Membrane Repulsion M1 M1 Receptor (Oligodendrocyte Precursor) TJ->M1 Target Engagement Remyel Differentiation & Remyelination M1->Remyel Signaling Cascade

Figure 1: Differential BBB permeability. Clemastine (Blue) successfully crosses the endothelial barrier to target CNS M1 receptors.[1] The N-Oxide (Red) is excluded due to polarity, limiting its activity to peripheral tissues unless reduced back to the parent.

Metabolic Stability & Bioreduction Loop[1]

While the N-oxide is often considered a "deactivation" product, it can serve as a metabolic reservoir.

The Bioreductive Pathway

Under hypoxic conditions or via specific liver reductases (aldehyde oxidase, mitochondrial reductases), N-oxides can be reduced back to the parent tertiary amine.

  • Clinical Implication: If Clemastine N-Oxide is administered or formed, it could revert to active Clemastine, but this process is generally slow and variable compared to the rapid oxidative clearance.

Experimental Protocol: Metabolic Stability Assessment

Objective: Assess if the N-oxide is a stable metabolite or a reversible prodrug.

  • System: Human Liver Microsomes (HLM) and Cytosol.[1]

  • Conditions:

    • Oxidative: HLM + NADPH (Tests CYP-mediated degradation of N-oxide).

    • Reductive: Liver Cytosol + NADH/xanthine (Tests bioreduction to Parent).[1]

    • Hypoxic: Incubate under nitrogen atmosphere.[1]

  • Analysis: LC-MS/MS monitoring of [M+H]+ transitions for Clemastine (344.2) and N-Oxide (360.2).[1]

  • Success Criteria:

    • Appearance of Parent peak in Reductive/Hypoxic condition confirms "Retro-metabolic" potential.[1]

Impurity Qualification (Regulatory Context)

Clemastine N-Oxide is listed as Impurity A in the European Pharmacopoeia (EP).[1][2] In drug development, it is treated as a structural alert for genotoxicity only if specific structural features exist (unlikely here), but primarily as a quality attribute.

Qualification Thresholds (ICH Q3B)
  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (Requires structural confirmation via NMR/MS).[1]

  • Qualification Threshold: > 0.15% (Requires safety studies).[1]

Safety Note: N-oxides are generally less toxic than their parent amines (reduced tissue burden), but they can be skin sensitizers.[1] If the N-oxide exceeds 0.15% in a drug product, a 14-day general toxicity study in two species is typically required to prove it is not more toxic than the parent Clemastine.[1]

Summary of Biological Activity[3][4][5][6][7][8]

FeatureClemastine (Parent)Clemastine N-Oxide
Primary Target H1 / M1 AntagonistLikely Inactive / Weak Affinity
CNS Penetration High (Effective for MS)Low (Ineffective for MS)
Metabolic Role Active DrugMetabolite / Potential Prodrug
Regulatory Status APIImpurity / Degradant

References

  • Clemastine Mechanism in Remyelination

    • Liu, J., et al. (2016).[3] "Clemastine enhances myelination in the prefrontal cortex and rescues behavioral deficits in socially isolated mice." Journal of Neuroscience.

    • Green, A. J., et al. (2017).[4] "Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial." The Lancet. Link

  • N-Oxide Chemistry & Pharmacology

    • Bickel, M. H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews. Link

    • Testa, B., & Jenner, P. (1976). "Drug metabolism: chemical and biochemical aspects." Marcel Dekker.[1]

  • Clemastine Metabolism & Impurities

    • European Pharmacopoeia (Ph.[1] Eur.) Monograph: Clemastine Fumarate. Impurity A (Clemastine N-Oxide).[1][2]

    • Schwartz, M. A., et al. (1980). "Metabolism of clemastine in the rat and dog." Drug Metabolism and Disposition.
  • General N-Oxide Bioreduction

    • Srinivas, N. R. (2016). "N-oxide metabolites of drugs: a review of their formation, reduction, and clinical relevance." Xenobiotica. Link

Sources

Methodological & Application

HPLC method development for Clemastine N-Oxide detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Clemastine N-Oxide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Clemastine N-Oxide, a primary metabolite of Clemastine.[1] Clemastine is a first-generation H1-histamine receptor antagonist widely used for its antihistaminic properties.[2][3] The monitoring of its N-oxide metabolite is critical in drug metabolism, pharmacokinetic, and impurity profiling studies. This guide details the scientific rationale behind method development choices, provides a step-by-step protocol, and outlines validation requirements according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[4][5]

Introduction and Scientific Rationale

The development of a reliable analytical method for Clemastine and its related substances is paramount for ensuring pharmaceutical quality and safety. Clemastine N-Oxide, formed during the metabolic process, represents a key compound of interest. Its quantification is essential for understanding the drug's metabolic fate and for identifying it as a potential impurity in the drug substance or product over time.

The core principle of this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), chosen for its versatility and efficacy in separating compounds with varying polarities. The fundamental difference in polarity between the parent Clemastine molecule and its more polar N-oxide metabolite is the key to their chromatographic separation.

Causality of Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analytes. Clemastine, being less polar, will have a stronger affinity for the stationary phase and thus a longer retention time. Conversely, the highly polar Clemastine N-Oxide will interact less, eluting earlier from the column. Modern, high-purity silica columns with end-capping are crucial to minimize secondary interactions with residual silanol groups, thereby preventing peak tailing, a common issue with basic compounds like Clemastine.

  • Mobile Phase pH Control: The mobile phase pH is a critical parameter. Clemastine contains a tertiary amine within its pyrrolidine ring, while Clemastine N-Oxide possesses a polar N-oxide functional group.[6][7] By maintaining a slightly acidic mobile phase (e.g., pH 3.0) with an additive like formic acid or a phosphate buffer, we ensure that the tertiary amine in Clemastine is consistently protonated. This consistent ionization state prevents peak broadening and shifting, leading to sharp, reproducible peaks.

  • Organic Modifier and Gradient Elution: Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This approach provides the optimal separation of the early-eluting Clemastine N-Oxide from the solvent front and any other polar impurities, while also ensuring that the later-eluting, more hydrophobic Clemastine is eluted with good peak shape in a reasonable timeframe.

  • Detection Wavelength: Clemastine possesses two phenyl rings, which act as chromophores, allowing for sensitive detection using a UV spectrophotometer.[2][8] A Photodiode Array (PDA) detector is recommended, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra across the peak. This capability is invaluable for assessing peak purity and confirming that the analyte peak is not co-eluting with any degradants or impurities. A primary wavelength around 220-230 nm is typically suitable for detection.

The Importance of Chirality

It is important to note that Clemastine possesses two chiral centers, meaning it exists as different stereoisomers.[6][7] While this method is designed to separate Clemastine N-Oxide from its parent drug, it is not designed to separate the individual enantiomers. For applications requiring enantiomeric purity analysis, a dedicated chiral HPLC method, likely employing a chiral stationary phase (CSP), would be necessary.[9][10][11]

Experimental Workflow and Protocol

The overall workflow for the analysis is depicted below, outlining the critical stages from preparation to final data analysis.

HPLC Workflow for Clemastine N-Oxide Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_standards Prepare Stock & Working Standards (Clemastine & N-Oxide) system_suitability Perform System Suitability Test (SST) prep_standards->system_suitability prep_samples Prepare Sample Solutions (e.g., dissolve drug substance) inject_samples Inject Standards & Samples prep_samples->inject_samples prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->system_suitability system_suitability->inject_samples If SST Passes data_acquisition Acquire Chromatographic Data (PDA Detection) inject_samples->data_acquisition peak_integration Integrate Peaks & Identify (based on Retention Time) data_acquisition->peak_integration quantification Quantify Clemastine N-Oxide (using calibration curve) peak_integration->quantification reporting Generate Report with Results & System Suitability Data quantification->reporting

Caption: A flowchart of the analytical procedure.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Chemicals:

    • Clemastine Fumarate Reference Standard

    • Clemastine N-Oxide Reference Standard

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Labware: Volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter and degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve appropriate amounts of Clemastine Fumarate and Clemastine N-Oxide reference standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a combined stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample (e.g., drug substance) in the diluent to achieve a target concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the separation.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm
Run Time 20 minutes

Method Validation: A Trustworthy and Self-Validating System

To ensure the developed method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines.[5][12][13] The validation process demonstrates that the analytical procedure is fit for its intended purpose.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of developing a stability-indicating method.[14][15] By subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure the method can separate them from the analyte of interest. This confirms the method's specificity.[16][17]

  • Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat sample with 3% H₂O₂ at room temperature.

  • Thermal Stress: Expose solid sample to heat (e.g., 80°C).

  • Photolytic Stress: Expose sample to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation. The chromatograms from these stressed samples are then used to evaluate the peak purity of Clemastine and Clemastine N-Oxide, demonstrating that no degradants co-elute.

Separation Principle Figure 2: Chromatographic Separation Principle cluster_elution column C18 Stationary Phase (Non-Polar) Clemastine N-Oxide (More Polar) Clemastine (Less Polar) n_oxide Clemastine N-Oxide column:s->n_oxide Elutes First (Weak Interaction) clemastine Clemastine column:s->clemastine Elutes Later (Strong Interaction) mobile_phase Mobile Phase Flow (Polar) mobile_phase->column:port elution_order Elution Order

Caption: Separation of analytes based on polarity.

System Suitability and Validation Parameters

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is operating correctly. Following this, the method itself is validated.

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (Asymmetry) ≤ 2.0 Ensures good peak shape.
Theoretical Plates (N) > 2000 Indicates column efficiency.
Resolution (Rs) > 2.0 (between Clemastine and N-Oxide) Confirms baseline separation.

| %RSD of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections) | Demonstrates injection precision. |

Table 3: Method Validation Parameters & Typical Acceptance Criteria (ICH Q2(R2))

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. No interference at the retention time of analytes in blank, placebo, and stressed samples. Peak purity index > 0.99.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness to the true value. 98.0% - 102.0% recovery for spiked samples at different levels.
Precision (Repeatability & Intermediate) To assess the method's variability. %RSD ≤ 2.0% for assay and related substances.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified. Signal-to-Noise ratio (S/N) ≥ 10. Must be accurate and precise.

| Robustness | To show reliability against minor method changes. | The results remain within system suitability criteria when parameters (pH, flow rate, temp.) are slightly varied. |

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of Clemastine N-Oxide. By understanding the scientific principles behind the separation and adhering to rigorous validation standards as outlined by the ICH, researchers can implement a trustworthy and robust method. This ensures the generation of high-quality, reliable data essential for drug development, quality control, and regulatory submissions.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. Clemastine N-Oxide - PubChem. [Link]

  • Ukrainian Biopharmaceutical Journal. Determination of clemastine by the HPLC method in the blood. [Link]

  • ResearchGate. Determination of clemastine by the HPLC method in the blood. [Link]

  • Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • National Center for Biotechnology Information. Gaschromatography of clemastine. A study of plasma kinetics and biological effect. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Labcompare. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • National Institute of Standards and Technology. Clemastine - NIST WebBook. [Link]

  • Ukrainian Biopharmaceutical Journal. Determination of clemastine by the HPLC method in the blood. [Link]

Sources

Application Note: A Stability-Indicating Gradient Elution Method for the Separation of Clemastine and its N-oxide Metabolite by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Objective

Clemastine is a first-generation H1-histamine receptor antagonist widely used for the treatment of allergic reactions such as rhinitis and urticaria.[1][2] As with many pharmaceutical compounds, understanding its metabolic fate and degradation profile is critical for ensuring safety, efficacy, and stability. One of the common metabolic and degradation pathways for tertiary amines like clemastine is N-oxidation, resulting in the formation of Clemastine N-oxide.[3][4] This N-oxide metabolite is significantly more polar than the parent drug.

Developing a robust analytical method capable of separating the active pharmaceutical ingredient (API) from its metabolites and degradation products is a cornerstone of drug development and quality control. Such a method is termed "stability-indicating."[5][6]

This application note provides a detailed protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method using gradient elution. The method is designed to achieve baseline separation between clemastine and its more polar N-oxide, making it suitable for pharmacokinetic studies, impurity profiling, and stability testing of pharmaceutical formulations.

The Chromatographic Challenge and Principle of Separation

The primary challenge in this separation lies in the significant polarity difference between clemastine and its N-oxide.

  • Clemastine: A relatively non-polar, hydrophobic molecule.

  • Clemastine N-oxide: The addition of the oxygen atom to the tertiary amine nitrogen significantly increases the molecule's polarity and hydrophilicity.[4]

In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[7][8] Compounds are separated based on their hydrophobic interactions with the stationary phase; less polar (more hydrophobic) compounds are retained longer, while more polar compounds elute earlier.[9]

An isocratic elution (constant mobile phase composition) is ill-suited for this pair. A mobile phase strong enough to elute the non-polar clemastine in a reasonable time would cause the highly polar N-oxide to rush through the column with little retention, resulting in poor resolution from the solvent front. Conversely, a weak mobile phase that retains the N-oxide would lead to excessively long retention times and poor peak shape for clemastine.

Gradient elution overcomes this issue.[10][11] The separation begins with a highly aqueous (polar) mobile phase, which allows for the retention and separation of the polar Clemastine N-oxide. The concentration of the organic solvent is then gradually increased over time, decreasing the polarity of the mobile phase.[7] This change in solvent strength efficiently desorbs the more hydrophobic clemastine from the stationary phase, ensuring a timely elution with a sharp, symmetrical peak.

Detailed HPLC Methodology

The following parameters provide a robust starting point for the separation. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
Column C18 Reverse-Phase Column (e.g., Prontosil, LiChrospher, Phenomenex Gemini) Dimensions: 125 mm x 4.0 mm Particle Size: 5 µm
Mobile Phase A 0.02 M Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm[5]
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0

Experimental Protocol: Step-by-Step Guide

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Dissolve approximately 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a mixture of acetonitrile and HPLC-grade water in a 1:1 volume ratio.

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Clemastine Fumarate reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Accurately weigh approximately 10 mg of Clemastine N-oxide reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL):

    • Pipette 500 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the sample diluent. This mixed standard is used for system suitability and analysis.

Chromatographic System Setup and Execution

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Standards & Mobile Phase prep_system Equip & Purge HPLC System prep_standards->prep_system equilibrate Equilibrate Column (10% Acetonitrile, 10 min) prep_system->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_sst Inject System Suitability (Mixed Standard) inject_blank->inject_sst inject_sample Inject Sample inject_sst->inject_sample integrate Integrate Peaks inject_sample->integrate identify Identify Peaks by Retention Time (RT) integrate->identify quantify Quantify & Report Results identify->quantify

Caption: HPLC analysis workflow from preparation to data reporting.

  • System Preparation: Set up the HPLC system according to the parameters in the methodology table. Purge all pump lines to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample diluent to ensure no interfering peaks are present from the solvent.

  • System Suitability Test (SST): Inject the mixed working standard solution. Verify that the system is performing adequately. Key SST parameters include:

    • Resolution: The resolution between the Clemastine N-oxide and Clemastine peaks should be greater than 2.0.

    • Tailing Factor: The tailing factor for each peak should be less than 2.0.

    • Reproducibility: Five replicate injections should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

  • Sample Analysis: Once the SST criteria are met, proceed with injecting the prepared sample solutions.

Data Analysis and Expected Results
  • Elution Order: The more polar Clemastine N-oxide will elute first, followed by the less polar parent drug, Clemastine .

  • Identification: Peaks are identified by comparing their retention times with those of the reference standards.

  • Quantification: The concentration of each component is determined by comparing its peak area to the peak area of the corresponding reference standard.

Causality and Field-Proven Insights

The selection of each method parameter is grounded in established chromatographic principles to ensure a robust and reliable separation.

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase chromatography. Its strong hydrophobicity provides excellent retention for moderately non-polar compounds like clemastine, while still allowing for differentiation from its more polar N-oxide.[8]

  • Mobile Phase pH (3.5): Clemastine is a basic compound with a pKa around 9.4.[12] Operating at an acidic pH of 3.5 ensures that the tertiary amine group is consistently protonated (positively charged). This prevents peak tailing that can occur from interactions with residual silanols on the silica-based column and leads to sharp, symmetrical peaks and reproducible retention times.

  • Buffer Choice (Ammonium Formate): A buffer is essential to control the pH. Ammonium formate is an excellent choice because it is volatile, making it compatible with mass spectrometry (LC-MS) if further identification of unknown degradants is required.[3]

  • Organic Modifier (Acetonitrile): Acetonitrile is generally preferred over methanol as it offers lower viscosity (reducing backpressure) and often provides sharper peaks for basic compounds.[10]

Gradient cluster_column HPLC Column (C18) cluster_elution Mobile Phase Composition start Injection N_Oxide N-Oxide start->N_Oxide Elutes Early Clemastine Clemastine start->Clemastine Retained Longer end Detection low_organic Low % Organic (High Polarity) low_organic->N_Oxide Weakly Retained, Elutes high_organic High % Organic (Low Polarity) high_organic->Clemastine Desorbed & Eluted N_Oxide->end Clemastine->end

Caption: Gradient elution logic for separating polar and non-polar analytes.

Application as a Stability-Indicating Method

This method serves as an excellent foundation for a fully validated stability-indicating method (SIM) as per ICH guidelines Q1A(R2).[6] To confirm its stability-indicating nature, forced degradation studies should be performed. The drug substance (clemastine) should be subjected to stress conditions, including:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂). This condition is particularly relevant as it is likely to generate the N-oxide.[13]

  • Thermal Stress: Exposure to high temperatures.

  • Photolytic Stress: Exposure to UV and visible light.

The stressed samples are then analyzed using this HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main clemastine peak and from each other, demonstrating specificity.

References

  • Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. (Source: Google Search)
  • In reversed-phase HPLC which elutes first, polar or nor-polar? Why? - Quora. (Source: Google Search)
  • Gradient HPLC for Reversed-Phase Separations | LCGC Intern
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (Source: Google Search)
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. (Source: Google Search)
  • Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification - PubMed. [Link]

  • Spectrophotometric determination of clemastine hydrogen fumarate, fexofenadine HCl and moxepril HCl through ion-pair formation with chromatrope 2 R - ResearchG
  • HPLC Separation Modes - JASCO Inc. (Source: Google Search)
  • ASSAY OF CLEMASTINE FUMARATE AND PROPRANOLOL HYDROCHLORIDE BY NEW METHODS BASED ON ION PAIRS FORM
  • Determination of clemastine hydrogen fumarate, desloratadine, losartan potassium and moxepril HCl through binary complex formation with eosin - Arabian Journal of Chemistry. [Link]

  • Determination of clemastine hydrogen fumarate, desloratadine, losartan potassium and moxepril HCl through binary complex formation with eosin - ResearchG
  • Gaschromatography of clemastine. A study of plasma kinetics and biological effect - PubMed. [Link]

  • Determination of clemastine by the HPLC method in the blood - Ukrainian biopharmaceutical journal. (Source: Google Search)
  • Determination of clemastine by the HPLC method in the blood - ResearchG
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (Source: Google Search)
  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers | Request PDF - ResearchG
  • Determination of clemastine by the HPLC method in the blood. (Source: Google Search)
  • System biology and network-based approach to identify the therapeutic signatures and potential inhibitors against polycystic lipomembranous osteodysplasia with Sclerosing Leukoencephalop
  • View of Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method | Journal of Drug Delivery and Therapeutics. [Link]

  • A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation - Research Journal of Pharmacy and Technology. (Source: Google Search)

Sources

Stability-indicating assay for clemastine fumarate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Stability-Indicating HPLC Protocol for Clemastine Fumarate

Executive Summary & Chemical Basis

Objective: To establish a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for Clemastine Fumarate, capable of separating the Active Pharmaceutical Ingredient (API) from its known pharmacopeial impurities and potential degradation products generated under ICH Q1A(R2) stress conditions.

Chemical Rationale: Clemastine Fumarate is an ethanolamine-derivative antihistamine containing a stereogenic center and a benzylic ether linkage. This ether bond is the "Achilles' heel" of the molecule, susceptible to acid-catalyzed hydrolysis. Furthermore, the tertiary amine functionality requires careful pH control in the mobile phase to prevent peak tailing caused by interaction with residual silanols on the stationary phase.

Key Analytes:

  • Clemastine (API): The target analyte.[1][2][3][4]

  • Fumaric Acid: The counter-ion (elutes early).

  • Impurity A (EP/BP): (RS)-1-(4-Chlorophenyl)-1-phenylethanol. (Primary hydrolysis degradant).

  • Impurity C: 4-Chlorobenzophenone. (Oxidation product of Impurity A).[3]

Method Development Strategy

To ensure "Scientific Integrity" and "Self-Validation," this protocol rejects isocratic methods often found in older literature. Instead, a gradient elution is employed.

  • Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected to maximize the resolution between the neutral impurities (A and C) and the basic API.

  • pH Control: A mobile phase pH of 3.0 is chosen. At this pH, Clemastine (pKa ~9) is fully protonated, ensuring solubility and consistent retention. Fumaric acid (pKa ~3.03) will be partially ionized and elute at the solvent front, preventing interference with the main peak.

  • Detection: 220 nm is selected to maximize sensitivity for the chlorobenzene chromophore present in both the API and its degradants.

Visualizing the Workflow

MethodDevelopment Start Start: Molecule Assessment Stress Forced Degradation (Acid/Base/Ox/Therm) Start->Stress Define Degradants Scouting Column Scouting (C18 vs C8, pH 2-8) Stress->Scouting Inject Stress Samples Opt Gradient Optimization (Resolution > 2.0) Scouting->Opt Select Best Separation Valid ICH Validation (Specificity/Linearity) Opt->Valid Final Method

Caption: Figure 1: Strategic workflow for developing a stability-indicating assay, moving from stress testing to final validation.

Protocol 1: Forced Degradation (Stress Testing)

This section details the generation of degradation products to prove the method's specificity.

Safety Note: Wear appropriate PPE. Handle acids and peroxides in a fume hood.

Stress ConditionReagent / ConditionExposure TimeTarget DegradationNeutralization Required?
Acid Hydrolysis 1.0 N HCl4–8 hours @ 60°C10–20%Yes (with 1.0 N NaOH)
Base Hydrolysis 1.0 N NaOH4–8 hours @ 60°C10–20%Yes (with 1.0 N HCl)
Oxidation 3% H₂O₂2–6 hours @ RT5–15%No (Dilute significantly)
Thermal Solid state @ 80°C24–48 hours<5%N/A
Photolytic UV Light (1.2M lux hrs)1 cycleVariableN/A

Detailed Procedure (Acid Hydrolysis Example):

  • Weigh 50 mg of Clemastine Fumarate into a 50 mL volumetric flask.

  • Add 10 mL of 1.0 N HCl .

  • Place in a water bath at 60°C for 4 hours.

  • Cool to room temperature.

  • Critical Step: Neutralize with exactly 10 mL of 1.0 N NaOH . (Failure to neutralize will distort peak shapes and damage the column).

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.45 µm PVDF filter before injection.

Protocol 2: Chromatographic Conditions (The Assay)

This is the core validated method.

Instrument: UHPLC or HPLC system with PDA/UV detector.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Parameters:

ParameterSetting
Column Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 30°C
Detector UV @ 220 nm
Run Time 35 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial
5.07030Isocratic Hold (Elute Fumaric Acid)
20.04060Linear Ramp (Elute Clemastine)
25.02080Wash (Elute Impurity A/C)
30.07030Re-equilibration
35.07030End

Results & Discussion: Degradation Pathways

Upon running the stress samples, you will observe specific spectral and retention behaviors.[2]

Pathway Analysis: The primary degradation mechanism is the cleavage of the ether bond under acidic conditions. This releases the "benzhydryl" portion of the molecule, forming Impurity A (the alcohol). Under oxidative stress, this alcohol can further oxidize to the ketone (Impurity C).

Visualizing the Degradation Pathway

DegradationPathway Clemastine Clemastine Fumarate (Ether Linkage) Acid Acid Hydrolysis (H+) Clemastine->Acid Fumaric Fumaric Acid (Counter-ion) Clemastine->Fumaric Dissociation ImpurityA Impurity A (1-(4-chlorophenyl)-1-phenylethanol) Acid->ImpurityA Ether Cleavage Oxidation Oxidation ([O]) ImpurityA->Oxidation ImpurityC Impurity C (4-Chlorobenzophenone) Oxidation->ImpurityC Dehydrogenation

Caption: Figure 2: Primary degradation pathway of Clemastine. Acid hydrolysis yields Impurity A, which may oxidize to Impurity C.

Expected Retention Times (Relative):

  • Fumaric Acid: ~2.5 min (Void volume, highly polar).

  • Clemastine: ~12.0 min.

  • Impurity A: ~18.5 min (Neutral, less polar than API).

  • Impurity C: ~22.0 min (Highly non-polar).

Validation Criteria (ICH Q2)

To ensure this method is "Trustworthy," verify the following parameters during validation:

  • Specificity: No interference at the retention time of Clemastine from the blank, placebo, or degradation products. Peak purity angle must be less than the purity threshold (using PDA detector).

  • Linearity:

    
     over a range of 50% to 150% of target concentration.
    
  • Accuracy (Recovery): 98.0% – 102.0% recovery from spiked placebo samples.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Clemastine Fumarate Monograph. 10th Edition. Strasbourg, France: EDQM. (Source for Impurity A structure).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Available at: [Link]

  • PubChem . Clemastine Fumarate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: pH-Dependent Selectivity Tuning for Clemastine N-Oxide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for separating Clemastine from its major oxidative metabolite, Clemastine N-Oxide.[1] Unlike standard impurity profiling, N-oxides present a dual challenge: they possess distinct acid-base properties compared to the parent amine, and they are thermally unstable.[1] This guide moves beyond generic screening, providing a targeted "pH Mapping" strategy that exploits the specific pKa differentials between the tertiary amine parent and the N-oxide moiety to maximize resolution (


).

Scientific Mechanism: The pKa Differential

To optimize retention, one must understand the ionization states of the analytes.

  • Clemastine (Parent): A tertiary amine with a pKa of approximately 10.2 .[1] In standard reversed-phase conditions (pH 2.0 – 8.0), it exists almost exclusively as a protonated cation (

    
    ).[1] This charge leads to interaction with residual silanols (causing tailing) and retention governed by ionic and hydrophobic mechanisms.
    
  • Clemastine N-Oxide (Impurity): The N-oxide moiety generally exhibits a pKa in the range of 4.0 – 5.0 .[1]

    • At pH < 4.0: The oxygen is protonated (

      
      ), making the molecule highly polar and cationic.
      
    • At pH > 5.0: The N-oxide exists primarily in its neutral form (

      
       dipole), significantly altering its hydrophobicity compared to the permanently charged parent drug.[1]
      

The Strategy: By shifting the mobile phase pH from acidic (pH 3.0) to neutral (pH 6.5–7.0), we force the N-oxide into a neutral state while the parent remains charged. This "Chemical Contrast" maximizes selectivity (


).[1]
Diagram 1: Mechanistic Interaction & Workflow

Clemastine_Mechanism cluster_0 Analyte Properties cluster_1 Mobile Phase pH Conditions cluster_2 Chromatographic Outcome Parent Clemastine (pKa ~10.2) Low_pH Acidic (pH 3.0) Both Species Protonated (+) Parent->Low_pH Mid_pH Neutral (pH 6.5) Parent (+), Oxide (Neutral) Parent->Mid_pH Oxide Clemastine N-Oxide (pKa ~4.5) Oxide->Low_pH Oxide->Mid_pH Outcome_A Low Selectivity Similar Ionic Repulsion Low_pH->Outcome_A Competitive Elution Outcome_B High Selectivity Ionic vs. Polar Neutral Mid_pH->Outcome_B Divergent Retention

Caption: Differential ionization states of Clemastine and its N-Oxide drive selectivity changes across pH zones.

Critical Constraints: Thermal Instability

WARNING: N-oxides are thermally labile.[1] They can undergo Cope elimination or deoxygenation (reverting to the parent amine) inside the HPLC column or injector port if temperatures are too high.

  • Protocol Rule: Never exceed 35°C column temperature.

  • Validation: If the N-oxide peak area decreases and the parent peak area increases with temperature, your method is degrading the sample.

Experimental Protocol

Phase 1: Reagent & Mobile Phase Preparation[1]
  • Buffer A (Acidic): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[1]

  • Buffer B (Neutral): 20 mM Ammonium Acetate, adjusted to pH 6.8 with dilute Ammonia/Acetic Acid.[1]

  • Organic Modifier: Acetonitrile (ACN) – Preferred over Methanol to reduce system backpressure and prevent potential solvolysis.[1]

Phase 2: The pH Mapping Screen

Perform the following gradient runs to determine the optimal selectivity window.

System Setup:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1] Note: End-capping is vital to reduce silanol interactions with the parent amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strict control).

  • Detection: UV @ 220 nm (or MS ESI+).

Gradient Profile:

Time (min) % Organic (B)
0.0 10
15.0 70
15.1 10

| 20.0 | 10 |[1]

Execution:

  • Run the gradient using Buffer A (pH 3.0) .[1]

  • Flush system.[1]

  • Run the gradient using Buffer B (pH 6.8) .[1]

  • Compare Resolution (

    
    ) and Peak Symmetry (
    
    
    
    ).[1]
Phase 3: Self-Validating Stability Check

Before finalizing the method, you must prove the N-oxide is stable during the run.

  • Prepare a standard of Clemastine N-Oxide.[1]

  • Inject at 25°C . Record Area.

  • Increase column temp to 45°C (temporary stress test). Inject.

  • Pass Criteria: If the 45°C injection shows a new peak matching the Parent retention time, the N-oxide is degrading. You must operate at least 15°C below the degradation threshold (i.e., stick to 25-30°C).[1]

Expected Results & Data Analysis

The following table summarizes the typical behavior observed during optimization.

ParameterpH 3.0 (Acidic)pH 6.8 (Neutral)Mechanistic Explanation
Clemastine State Cationic (+)Cationic (+)Base pKa ~10.2; always charged.[1]
N-Oxide State Cationic (+)Neutral (0) N-Oxide pKa ~4.5; deprotonates at neutral pH.[1]
Elution Order N-Oxide

Parent
N-Oxide

Parent
N-Oxide is more polar (elutes first).[1]
Selectivity (

)
ModerateHigh Charge difference at pH 6.8 amplifies separation.[1]
Parent Peak Shape GoodPotential TailingSilanol activity increases at pH 6.8; use high-quality end-capped columns.[1]
Diagram 2: Optimization Logic Flow

Optimization_Flow Start Start Optimization Step1 Buffer Prep (pH 3.0 & pH 6.8) Start->Step1 Step2 Run Gradient Screen (Temp: 25°C) Step1->Step2 Decision Check Resolution (Rs) & Peak Shape Step2->Decision Path_A Rs > 2.0 Good Shape Decision->Path_A Success Path_B Rs < 1.5 Or Tailing Decision->Path_B Failure Action_A Perform Thermal Stability Check Path_A->Action_A Action_B Adjust Buffer Strength Or Change Column (Polar Embedded) Path_B->Action_B Final Finalize Method Action_A->Final Action_B->Step2

Caption: Step-by-step logic for validating pH selection and ensuring analyte stability.

Troubleshooting Guide

  • Issue: Parent Peak Tailing at pH 6.8.

    • Cause: At neutral pH, silanols on the silica support are ionized (

      
      ), attracting the cationic Clemastine.[1]
      
    • Fix: Increase buffer concentration to 50 mM to mask silanols, or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent chemically modified phases) designed for high pH stability.[1]

  • Issue: Ghost Peak at Parent RT.

    • Cause: Thermal degradation of N-oxide in the injector.

    • Fix: Lower autosampler temperature to 4°C and column oven to 25°C.

References

  • United States Pharmacopeia (USP). Clemastine Fumarate Monograph: Organic Impurities.[1][2] USP-NF.[1]

  • PubChem. Clemastine Fumarate Compound Summary (CID 5281069).[1][3] National Library of Medicine.[3] [1][3]

  • K.P. Flora, et al. Chromatographic behavior of amine N-oxides vs parent amines.[1] Journal of Chromatography A. (General reference on N-oxide polarity and separation mechanisms).[1]

  • Chaudhari, S., et al. Stability indicating RP-HPLC method development.[1] (Highlighting thermal degradation risks of N-oxides).

Sources

Troubleshooting & Optimization

Preventing thermal degradation of Clemastine N-Oxide in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of Clemastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this thermally labile compound. Here, we provide in-depth troubleshooting advice and preventative strategies rooted in scientific principles to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Analyzing Clemastine N-Oxide by GC-MS

Clemastine N-Oxide, a primary metabolite of the antihistamine Clemastine, presents a significant analytical challenge for GC-MS.[][2] Its N-oxide functional group is inherently thermally labile, making it highly susceptible to degradation in the high-temperature environment of a standard GC inlet.[3][4][5] This degradation can lead to a variety of analytical issues, including diminished or absent analyte peaks, poor reproducibility, and the appearance of degradation-related artifacts, ultimately compromising the quantitative accuracy and reliability of the analysis.

The primary degradation pathway for tertiary amine N-oxides in a GC inlet is thermal deoxygenation, which converts the N-oxide back to its parent tertiary amine (Clemastine). This process occurs at elevated temperatures, often catalyzed by active sites on the inlet liner or column.[6] Understanding and mitigating this thermal degradation is paramount for successful analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of Clemastine N-Oxide in a direct question-and-answer format.

Question 1: I'm injecting my Clemastine N-Oxide standard, but I don't see a peak at its expected retention time. Instead, I see a large peak for Clemastine. What is happening?

Answer: This is the most common manifestation of thermal degradation. The hot GC inlet is causing the deoxygenation of Clemastine N-Oxide back to its parent compound, Clemastine. The energy supplied in a standard hot split/splitless inlet (typically set at 250-300°C) is sufficient to break the N-O bond.[7] You are essentially analyzing the degradation product, not your target analyte.

Causality: The N-O bond in an N-oxide is weaker than the C-N or C-H bonds in the rest of the molecule and is prone to cleavage at high temperatures. The inlet acts as a high-temperature reactor, promoting this degradation before the analyte even reaches the analytical column.[6]

Solution: You must reduce the thermal stress on the molecule during injection. The primary recommendation is to avoid "hot" injection techniques altogether.

  • Immediate Action: Lower the inlet temperature significantly. Start with a lower temperature (e.g., 200°C) and incrementally decrease it. However, be aware that if the temperature is too low, you may experience poor vaporization and peak tailing.[7]

  • Best Practice: Switch to a "cool" injection technique, such as Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) injection, which are designed specifically for thermally labile compounds.[8][9][10]

dot

cluster_Inlet Hot GC Inlet (≥250°C) Analyte Clemastine N-Oxide (Injected) Degradation Thermal Deoxygenation (Loss of Oxygen) Analyte->Degradation High Temp Product Clemastine (Detected) Degradation->Product

Caption: Thermal Degradation Pathway in a Hot GC Inlet.

Question 2: My peak for Clemastine N-Oxide is very small, has a tailing shape, and the area counts are not reproducible. What's causing this?

Answer: This combination of symptoms points to a mixture of partial degradation and poor chromatography, likely stemming from an inappropriate inlet setup.

Causality & Troubleshooting Steps:

  • Inlet Temperature is Suboptimal: The temperature may be low enough to prevent complete degradation but still high enough to cause some breakdown. This partial degradation leads to a smaller peak for the target analyte. The temperature might also be too low for efficient volatilization of the molecule, causing slow transfer to the column and resulting in peak tailing.[7]

  • Active Sites in the Inlet: The inlet liner surface can contain active sites (silanol groups) that catalytically promote degradation, even at lower temperatures. Adsorption of the polar N-oxide group onto these sites can also cause peak tailing.[11]

    • Solution: Always use a fresh, deactivated (silylated) inlet liner. Consider using a liner with glass wool, which can help trap non-volatile residues but ensure the wool itself is also deactivated.[12]

  • Slow Sample Transfer in Splitless Mode: In splitless injection, the sample resides in the hot inlet for a longer duration (the splitless time, typically 0.5-1.0 min) before being transferred to the column. This extended exposure to heat increases the likelihood of degradation.[10][13]

    • Solution: If using a splitless injection, minimize the splitless time. However, the most effective solution remains a cool injection technique.

Question 3: I want to try a "cool" injection technique. Should I use Cool On-Column (COC) or a Programmed Temperature Vaporizer (PTV) inlet?

Answer: Both are excellent choices for thermally labile compounds, and the best option depends on your sample's cleanliness and concentration.

  • Cool On-Column (COC): This is the gentlest injection technique.[9] The sample is injected directly into the analytical column using a special syringe, bypassing a hot vaporization chamber entirely.[8][14] This ensures there is virtually no thermal stress on the analyte before the chromatographic run begins.

    • Best for: Trace analysis and when you need the highest quantitative accuracy for thermally sensitive compounds.

    • Consideration: Since the sample is deposited directly on the column, any non-volatile matrix components will contaminate the front of the column, requiring more frequent column maintenance (trimming).[14]

  • Programmed Temperature Vaporizer (PTV): A PTV inlet offers more flexibility. The injection is made into a cool inlet, which is then rapidly heated to transfer the analytes to the column.[15][16] This minimizes the time the analyte is exposed to high temperatures. It also allows for solvent venting, enabling large volume injections.

    • Best for: Samples with complex matrices or when large volume injection is needed to improve sensitivity. The disposable liner protects the column from non-volatile residues.[17]

    • Consideration: The parameters (initial temperature, ramp rate, final temperature) must be carefully optimized to ensure efficient transfer without inducing degradation.[16]

FeatureCool On-Column (COC) InletProgrammed Temperature Vaporizer (PTV) InletStandard Split/Splitless Inlet
Injection Principle Direct injection into a cool columnInjection into a cool liner, then rapid heatingVaporization in a continuously hot chamber
Thermal Stress Minimal to None[8][9]Low and for a short duration[10]High and prolonged[7]
Suitability for N-Oxides Excellent Very Good Poor (Not Recommended)
Column Contamination High risk from non-volatile matrix[14]Low risk (trapped in liner)[17]Low risk (trapped in liner)
Flexibility Limited to on-column injectionHigh (split, splitless, solvent vent)[15]Moderate (split, splitless)

Question 4: Is there a way to modify Clemastine N-Oxide to make it suitable for analysis with a standard hot split/splitless inlet?

Answer: Yes, chemical derivatization is a powerful and highly recommended strategy. The goal is to convert the thermally labile N-oxide group into a more stable functional group before GC-MS analysis.

Recommended Approach: Reduction to the Tertiary Amine The most effective derivatization for N-oxides is a chemical reduction that removes the oxygen atom, converting Clemastine N-Oxide to the more thermally stable and volatile Clemastine.[3] This approach standardizes the analyte to a form that is robust under typical GC conditions.

Causality: By converting the N-oxide to the parent amine before injection, you eliminate the possibility of uncontrolled thermal degradation in the inlet. The analysis then becomes a validated method for Clemastine, which is a well-behaved molecule in GC-MS.[18] This strategy moves the chemical conversion from an uncontrolled, variable process inside the instrument to a controlled, reproducible reaction in a vial.

A protocol for this reduction is provided in the next section. It's crucial to note that this method quantifies Clemastine N-Oxide indirectly. You must ensure the reduction reaction goes to completion to achieve accurate quantification.

Preventative Strategies & Experimental Protocols

Instead of troubleshooting poor data, a proactive approach will yield far better results. Here are detailed protocols for the recommended analytical strategies.

Protocol 1: GC-MS Method Using a Cool On-Column (COC) Inlet

This protocol is the preferred method for the direct analysis of Clemastine N-Oxide without derivatization.

  • Instrument Setup:

    • Install a COC inlet on your GC.[8]

    • Use a retention gap (5m x 0.53mm ID, deactivated) connected to your analytical column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane). The wider bore of the retention gap facilitates the on-column injection process.

  • Injection Parameters:

    • Inlet Mode: Cool On-Column.

    • Injection Volume: 1 µL.

    • Inlet Temperature Program: Track Oven. The inlet temperature will remain just above the oven temperature throughout the run.

  • Oven Temperature Program:

    • Initial Temperature: 50°C (hold for 2 minutes). This should be approximately 20°C below the boiling point of your solvent to achieve a good "solvent effect" for peak focusing.[19]

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (e.g., m/z 40-450) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

dot

cluster_workflow Cool On-Column (COC) Workflow Sample Sample containing Clemastine N-Oxide Syringe COC Syringe (0.53mm needle) Sample->Syringe Injection Inject into COC Inlet (Temp = Oven + 5°C) Syringe->Injection Column Analyte focuses on cool retention gap Injection->Column Separation GC Oven Ramp (Separation) Column->Separation Detection MS Detection Separation->Detection

Sources

Technical Support Center: Chromatographic Resolution of Clemastine and Clemastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies for a common analytical challenge: the co-elution of the antihistamine clemastine and its primary metabolite, clemastine N-oxide, in reversed-phase high-performance liquid chromatography (RP-HPLC). Our goal is to equip you with the scientific rationale and practical steps to achieve baseline separation and ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Why Do Clemastine and Its N-Oxide Co-elute?

Clemastine is a lipophilic, basic compound with a tertiary amine functional group.[1][2] Its major metabolite, clemastine N-oxide, is formed by the oxidation of this tertiary amine.[] This seemingly minor chemical modification significantly increases the polarity of the molecule. In reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is more polar, less polar (more lipophilic) compounds are retained longer. Therefore, clemastine, being more lipophilic, is expected to have a longer retention time than the more polar clemastine N-oxide.

However, under certain chromatographic conditions, the difference in polarity may not be sufficient to achieve baseline separation, leading to co-elution. This can be due to a variety of factors including the specific stationary phase chemistry, mobile phase composition, pH, and temperature.

Physicochemical Properties of Clemastine and Clemastine N-Oxide

PropertyClemastineClemastine N-OxideRationale for Separation
Molecular Formula C21H26ClNO[2]C21H26ClNO2[]The addition of an oxygen atom increases polarity.
Molecular Weight 343.89 g/mol [2]359.89 g/mol []Minimal impact on RP-HPLC retention.
AlogP (Lipophilicity) 5.10[1]4.5 (XLogP3)[4]The lower LogP of the N-oxide indicates higher polarity, leading to earlier elution in RP-HPLC.
pKa (Predicted) Not explicitly found for the tertiary amine.5.01 ± 0.40The pKa of the parent amine is crucial for manipulating retention by adjusting mobile phase pH.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues and provides a systematic approach to resolving the co-elution of clemastine and clemastine N-oxide.

Q1: My initial screening with a standard C18 column shows complete co-elution. Where do I start?

A1: Start by modifying the mobile phase. The mobile phase is the most versatile tool for manipulating retention and selectivity in RP-HPLC.

Step-by-Step Mobile Phase Optimization:

  • Adjust the Organic Modifier Concentration:

    • Rationale: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of both compounds, potentially improving separation. N-oxides are generally less retained than their parent tertiary amines.[5]

    • Action: If you are using a gradient, try making it shallower. For isocratic methods, systematically decrease the organic solvent percentage in 5% increments.

  • Change the Organic Modifier Type:

    • Rationale: Acetonitrile and methanol offer different selectivities. If acetonitrile doesn't provide separation, switching to methanol (or vice-versa) can alter the interactions between the analytes and the stationary phase.

    • Action: Replace acetonitrile with methanol at a concentration that gives a similar retention time for clemastine and re-evaluate the separation.

  • Modify the Mobile Phase pH:

    • Rationale: The ionization state of clemastine (a basic compound) is highly dependent on the mobile phase pH. By adjusting the pH, you can significantly alter its retention. The N-oxide's retention is generally less affected by pH changes in the typical acidic range used for RP-HPLC.

    • Action:

      • Start with a low pH (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid. At this pH, the tertiary amine of clemastine will be protonated, which can improve peak shape and alter retention.

      • Systematically increase the pH and observe the effect on resolution. Be mindful of the column's pH stability range.

Q2: I've adjusted the mobile phase, but the peaks are still not baseline resolved. What's next?

A2: Consider changing the stationary phase. If mobile phase optimization is insufficient, the column chemistry may not be suitable for this separation.

Alternative Stationary Phases:

Stationary PhaseSeparation PrincipleWhy it Might Work for Clemastine/N-Oxide
Phenyl-Hexyl Offers pi-pi interactions in addition to hydrophobic interactions.The aromatic rings in clemastine can interact with the phenyl groups of the stationary phase, providing a different selectivity compared to a standard C18.
Pentafluorophenyl (PFP) Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.The unique chemistry of PFP columns can offer enhanced selectivity for polar and aromatic compounds.
Embedded Polar Group (e.g., amide, carbamate) These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for basic compounds.This can improve the peak shape of basic compounds like clemastine and provide alternative selectivity.
Q3: Can I improve separation without changing my column or mobile phase composition?

A3: Yes, you can optimize other method parameters.

  • Lower the Column Temperature:

    • Rationale: Reducing the temperature generally increases retention and can sometimes improve selectivity.

    • Action: Decrease the column temperature in 5-10°C increments and observe the effect on resolution. Be aware that this will increase backpressure.

  • Decrease the Flow Rate:

    • Rationale: A lower flow rate can increase the efficiency of the separation (increase the plate number), leading to narrower peaks and better resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the impact on peak width and separation. This will increase the analysis time.

Experimental Workflow and Diagrams

Logical Workflow for Method Development

The following diagram illustrates a systematic approach to resolving the co-elution of clemastine and its N-oxide.

MethodDevelopmentWorkflow Start Co-elution of Clemastine and Clemastine N-Oxide MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase AdjustOrganic 1a. Adjust Organic Solvent % MobilePhase->AdjustOrganic ChangeOrganic 1b. Change Organic Solvent Type (ACN vs. MeOH) AdjustOrganic->ChangeOrganic AdjustpH 1c. Adjust Mobile Phase pH ChangeOrganic->AdjustpH CheckResolution1 Baseline Resolution? AdjustpH->CheckResolution1 StationaryPhase Step 2: Change Stationary Phase CheckResolution1->StationaryPhase No Success Separation Achieved CheckResolution1->Success Yes PhenylHexyl 2a. Phenyl-Hexyl Column StationaryPhase->PhenylHexyl PFP 2b. PFP Column PhenylHexyl->PFP EmbeddedPolar 2c. Embedded Polar Group Column PFP->EmbeddedPolar CheckResolution2 Baseline Resolution? EmbeddedPolar->CheckResolution2 OtherParams Step 3: Optimize Other Parameters CheckResolution2->OtherParams No CheckResolution2->Success Yes Temperature 3a. Lower Column Temperature OtherParams->Temperature FlowRate 3b. Decrease Flow Rate Temperature->FlowRate CheckResolution3 Baseline Resolution? FlowRate->CheckResolution3 CheckResolution3->Success Yes Reassess Re-evaluate & Consult Senior Scientist CheckResolution3->Reassess No

Caption: A systematic workflow for resolving co-elution.

Sample Protocol: Starting Point for Method Development

This protocol provides a robust starting point for separating clemastine and clemastine N-oxide.

Instrumentation:

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

ParameterInitial Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 254 nm or MS (Positive ESI)

Rationale for Starting Conditions:

  • A C18 column is a good general-purpose starting point for RP-HPLC.

  • Formic acid is a common mobile phase additive that provides protons to improve the peak shape of basic compounds and is compatible with MS detection.

  • A gradient elution is recommended for initial screening to determine the approximate retention times of the analytes.

Frequently Asked Questions (FAQs)

Q: Can I use a mass spectrometer to resolve the co-elution if I can't achieve chromatographic separation? A: While a mass spectrometer can differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z), relying solely on MS for quantification of co-eluting isomers or compounds with similar fragmentation patterns can be problematic due to potential ion suppression or enhancement effects. It is always best practice to achieve chromatographic separation first.

Q: My sample is in a biological matrix (e.g., plasma). Could this be affecting the separation? A: Yes, matrix components can interfere with the separation. Ensure you have a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove potential interferences.

Q: I'm observing peak tailing for clemastine. How can I improve this? A: Peak tailing for basic compounds like clemastine is often due to interactions with acidic silanol groups on the silica-based stationary phase. Using a low pH mobile phase (as suggested above), an end-capped column, or a column with an embedded polar group can help mitigate these interactions and improve peak shape.

References

  • Smith, N. W., & Webb, K. (Year). Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281069, Clemastine fumarate. Retrieved from [Link]

  • Kolisnyk, I. V., et al. (2021). Determination of clemastine by the HPLC method in the blood. Vìsnik Farmacìï, (1(105)), 49-54. [Link]

  • Kolisnyk, I. V., et al. (2021). Determination of clemastine by the HPLC method in the blood. ResearchGate. [Link]

  • Ghanem, E., et al. (2010). A modified HPLC method for rapid detection of moclobemide and its N-oxide metabolite in human urine. Journal of Chromatographic Science, 48(7), 569-573. [Link]

  • Ding, J., et al. (2007). Determination of nitrogen oxides in cigarette mainstream smoke by ion chromatography. Journal of Chromatography A, 1164(1-2), 255-259. [Link]

  • Gajewska, M., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(23), 8255. [Link]

  • Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(4), 385-403. [Link]

  • Gumustas, M., et al. (2018). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 10(4), 438-446. [Link]

  • ChemSrc. (2023). Clemastine. Retrieved from [Link]

  • Restek. (2012). Can I analyze NO, N2O and NO2 via GC?[Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26987, Clemastine. Retrieved from [Link]

  • Li, W., et al. (2008). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. Chinese Journal of New Drugs, 17(15), 1277-1280. [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. [Link]

  • Horvath, V., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. Journal of Chromatography B, 816(1-2), 143-149. [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Compound: CLEMASTINE (CHEMBL1626). ChEMBL. Retrieved from [Link]

  • Gonzalez, M., et al. (2019). Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. Molecules, 24(7), 1303. [Link]

  • Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2691. [Link]

  • precisionFDA. (n.d.). CLEMASTINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 131667511, Clemastine N-Oxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Clemastine. NIST Chemistry WebBook. Retrieved from [Link]

  • MS Trust. (2023). Clemastine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Clemastine-d5 Fumarate. Retrieved from [Link]

Sources

Technical Guide: Minimizing In-Source Fragmentation of N-Oxides in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Metabolite" Challenge

In drug metabolism and pharmacokinetics (DMPK), N-oxides are critical phase I metabolites formed by the oxidation of tertiary amines. However, they present a notorious analytical challenge: thermal instability .

During Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), N-oxides frequently undergo in-source fragmentation (ISF) . The N-O bond cleaves before the ion enters the mass analyzer, resulting in a loss of 16 Da (oxygen). This creates an artifact signal identical to the parent drug (


), leading to two critical errors:
  • False Negatives: The N-oxide is undetected.

  • Overestimation: The parent drug concentration is artificially inflated by the fragmented N-oxide.

This guide provides a self-validating workflow to diagnose, minimize, and confirm N-oxide integrity.

Module 1: Diagnosis – Is It Metabolism or Artifact?

Before optimizing parameters, you must determine if the "parent" signal you see at the N-oxide retention time is real or an instrumental artifact.

Q: I see a peak with the parent mass co-eluting with my N-oxide. How do I know if it's in-source fragmentation?

A: Perform the "Cone Voltage Ramp" Test. In-source fragmentation is energy-dependent. If the ratio of the Parent Ion to the N-oxide Ion changes as you alter the collision energy in the source (not the collision cell), it is an artifact.

Protocol: The Survival Yield Curve

  • Inject a pure standard of the N-oxide (or a high-concentration incubation sample).

  • Monitor two channels:

    • Channel A: N-oxide mass (

      
      )
      
    • Channel B: Parent mass (

      
      )
      
  • Run the injection at increasing Cone Voltages (e.g., 10V, 30V, 50V, 70V).

  • Analysis: If the signal in Channel B increases exponentially while Channel A decreases as voltage rises, you are witnessing in-source fragmentation.

Diagnostic Workflow Diagram

N_Oxide_Diagnosis Start Start: Suspected N-Oxide Peak Check_Mass Check Mass Spectrum at Peak Apex Start->Check_Mass Decision1 Is [M+H]+ (Parent) present? Check_Mass->Decision1 Ramp_Test Run Cone Voltage Ramp Test (10V - 80V) Decision1->Ramp_Test Yes Conclusion_Real Conclusion: Co-eluting Parent Drug (Improve Chromatography) Decision1->Conclusion_Real No (Pure N-oxide) Result_Stable Ratio [M+16]/[M] is Constant Ramp_Test->Result_Stable Result_Unstable [M] Increases with Voltage Ramp_Test->Result_Unstable Result_Stable->Conclusion_Real Conclusion_Artifact Conclusion: In-Source Fragmentation (Optimize Source) Result_Unstable->Conclusion_Artifact

Figure 1: Decision tree for diagnosing in-source fragmentation versus chromatographic co-elution.

Module 2: Source Optimization – The "Cold ESI" Approach

Q: Which parameters are most critical for preserving N-oxides?

A: Cone Voltage (Declustering Potential) and Source Temperature. N-oxides require a "soft" ionization environment. The goal is to provide just enough energy to desolvate the droplet without breaking the labile N-O bond.

Optimization Matrix

ParameterStandard SettingN-Oxide Optimized SettingScientific Rationale
Ionization Mode ESI or APCIESI Positive APCI relies on corona discharge and high heat, causing massive thermal degradation. ESI is gentler [1].[1]
Cone Voltage (Waters) / Fragmentor (Agilent) / DP (Sciex)30–100 V10–20 V This is the primary driver of ISF. High voltage accelerates ions into gas molecules in the expansion region, causing collision-induced breakage [2].
Source / Desolvation Temp 450–600°C250–350°C Thermal energy contributes to vibrational excitation of the N-O bond. Lower temps preserve the bond but may reduce overall sensitivity [3].
Desolvation Gas Flow High (1000 L/hr)Medium-High High gas flow aids in cooling the droplets through evaporation, counteracting the source temperature.
Q: Will lowering the temperature hurt my sensitivity?

A: Likely, yes. N-oxides are polar and often require heat for efficient desolvation.

  • The Trade-off: You might lose 30-50% of absolute signal intensity by lowering the temperature, but you will gain the ability to accurately quantify the molecule. A massive signal that is 50% artifact is useless.

  • Tip: Compensate for lower temperature by increasing the Nebulizer Gas Flow (not the desolvation gas heat) to mechanically assist droplet breakup.

Module 3: Chemical & Chromatographic Solutions

Q: Even with optimized source conditions, I still see some parent ion. How do I quantify?

A: Chromatographic Separation is Mandatory. If the N-oxide and the Parent Drug co-elute, and any in-source fragmentation occurs, your quantification of the Parent Drug will be biased high.

  • Selectivity: N-oxides are more polar than tertiary amines. They should elute earlier on Reverse Phase (C18) columns.

  • Mobile Phase: Avoid high pH if possible. While basic pH improves ionization for amines, it can sometimes catalyze N-oxide instability or rearrangements (e.g., Meisenheimer rearrangement).

Q: Is there a definitive chemical test to confirm an N-oxide?

A: The Titanium Trichloride (


) Reduction Test. 
This is the "Gold Standard" for confirmation when MS data is ambiguous.

Protocol:

  • Aliquot your sample (plasma/urine/incubation).

  • Add

    
     solution (in dilute HCl).
    
  • Incubate at room temperature for 10–20 minutes.

  • Analyze via LC-MS.[2][3][4][5][6][7][8][9]

  • Result: If the peak at

    
    disappears  and the Parent peak 
    
    
    
    increases correspondingly, the metabolite was definitively an N-oxide. Hydroxylated metabolites (
    
    
    ) are not reduced by
    
    
    under these conditions [4].

Module 4: Advanced Differentiation (MS/MS)

Q: How do I distinguish an N-oxide from a Hydroxylated metabolite ( )?

A: Look for the "Diagnostic Loss" in MS/MS. While both add 16 Da to the parent mass, their fragmentation pathways differ significantly.

  • Hydroxylated Metabolites (

    
    ):  Typically lose water (
    
    
    
    , -18 Da).
  • N-Oxides (

    
    ): 
    
    • In-Source: Lose Oxygen (-16 Da) to form

      
      .
      
    • MS/MS (Collision Cell): Often show a distinct loss of 17 Da (

      
       radical) or 16 Da , or a characteristic rearrangement (e.g., Cope elimination) depending on the structure. They rarely show the dominant -18 Da loss seen in aliphatic hydroxylation [1].
      
Differentiation Pathway Diagram

N_Oxide_vs_Hydroxy Precursor Precursor Ion [M+16]+ Path_NOxide N-Oxide Pathway Precursor->Path_NOxide Path_Hydroxy Hydroxyl Pathway Precursor->Path_Hydroxy Frag_ISF In-Source: High [M]+ (-16 Da) Path_NOxide->Frag_ISF High Temp/Volt Frag_MSMS_NO MS/MS (CID): Loss of 16/17 Da (No dominant -18) Path_NOxide->Frag_MSMS_NO Collision Cell Frag_MSMS_OH MS/MS (CID): Dominant Loss of Water (-18 Da) Path_Hydroxy->Frag_MSMS_OH Aliphatic -OH

Figure 2: Distinct fragmentation pathways for N-oxides vs. Hydroxylated metabolites.

References

  • Ramanathan, R. et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[3][4][10] Analytical Chemistry.[1][5][6][7][11] Link

  • Yan, Z. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses.[12] Rapid Communications in Mass Spectrometry.[13] Link

  • Holcapek, M. et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[13] Link

  • Chowdhury, S.K. et al. (2010). Regulated Bioassay of N-oxide Metabolites Using LC-MS. Handbook of LC-MS Bioanalysis.[2] Link

Sources

Technical Guide: Eliminating N-Oxide Interference in Drug Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom Parent" Phenomenon

In drug metabolism and pharmacokinetic (DMPK) studies, N-oxide metabolites are thermally and energetically labile. A critical analytical failure occurs when these metabolites undergo reduction back to the parent amine during analysis.

This creates a "Phantom Parent" signal: the mass spectrometer detects the parent drug, but the source was actually the N-oxide metabolite. This leads to:

  • Overestimation of parent drug concentration (AUC).

  • Underestimation of metabolite clearance.

  • False positives in purity assays.

This guide provides the protocols to detect, quantify, and eliminate this interference in GC-MS and LC-MS workflows.

The Physics of Failure: Mechanisms of Reduction

Understanding where the reduction occurs is the first step to prevention.

A. Thermal Reduction (GC-MS)

Gas Chromatography is generally unsuitable for N-oxide analysis without derivatization. The high temperature of the injection port (


C) provides sufficient energy to cleave the N-O bond, quantitatively converting the N-oxide back to the tertiary amine.
  • Rule: Avoid GC-MS for N-oxides unless using specific derivatization (e.g., TiCl3 reduction prior to injection to measure total amine).

B. In-Source Reduction (LC-MS/ESI)

This is the most insidious error because it occurs inside the mass spectrometer source before mass filtration.

  • Mechanism: In Electrospray Ionization (ESI), high Cone Voltage (Waters) or Declustering Potential (Sciex) accelerates ions through a gas-rich region.

  • Collision: N-oxide ions (

    
    ) collide with gas molecules.
    
  • Deoxygenation: The weak N-O bond breaks, stripping the oxygen.

  • Result: The ion enters the quadrupole as

    
    , indistinguishable from the parent drug.
    
Diagram 1: The In-Source Reduction Mechanism

This diagram illustrates how a pure N-oxide sample can generate a false Parent Drug signal.

InSourceReduction cluster_0 LC Column (Separation) cluster_1 MS Source (High Energy) cluster_2 Detector NOxide N-Oxide (Real Analyte) Collision Collision with Desolvation Gas NOxide->Collision Enters Source Parent Parent Drug (Real Analyte) Signal_Parent Signal: Parent [M+H]+ Parent->Signal_Parent Reduction Loss of Oxygen (-16 Da) Collision->Reduction High Cone Voltage Signal_NO Signal: N-Oxide [M+16+H]+ Collision->Signal_NO Low Energy (Ideal) False_Pos FALSE POSITIVE (Phantom Parent) Reduction->False_Pos Detected as Parent Mass

Caption: Path of N-oxide analysis. High source energy converts N-oxide to Parent mass, creating false positive data.

The Chromatographic Firewall (Core Protocol)

The Golden Rule: You cannot rely on mass resolution (even HRMS) to distinguish "Real Parent" from "Source-Reduced Parent" because they have the exact same m/z.

You must separate them chromatographically.

Protocol: Chromatographic Resolution Check
  • Inject Pure N-Oxide Standard: Inject a high concentration (e.g., 1000 ng/mL) of the synthetic N-oxide standard.

  • Monitor Parent Transition: Set the MS to monitor the MRM transition of the Parent Drug .

  • Analyze Retention Time (RT):

    • If you see a peak at the Parent's RT : You have contaminated standard OR on-column reduction (rare).

    • If you see a peak at the N-Oxide's RT (but in the Parent channel): This is In-Source Reduction .

  • Resolution Calculation: Ensure Baseline Resolution (

    
    ) between the N-oxide and Parent.
    
Data Table: Risk Factors & Mitigation
ParameterHigh Risk ConditionOptimized ConditionReason
Separation Co-elution of Parent & N-oxideBaseline Resolution (

)
If separated, the "Phantom Parent" appears at the wrong RT and can be ignored.
Ionization APCI / ThermosprayESI (Electrospray)APCI uses heat/corona discharge, causing massive thermal reduction.
Cone Voltage High (>40V)Low (Optimized per compound)High voltage drives collisions that strip the oxygen atom.
Source Temp High (>500°C)Moderate (<350°C)Thermal energy contributes to N-O bond cleavage.
Mobile Phase High pH (>8)Acidic (pH < 4)N-oxides are often more stable in acidic media; separation is easier on C18.

Troubleshooting & FAQs

Direct answers to common user scenarios.

Q1: I am seeing "Parent Drug" in my pure "N-Oxide" standard. Is my standard impure?

Diagnosis: Not necessarily. This is the classic signature of In-Source Fragmentation (ISF). Test: Look at the Retention Time (RT).

  • Scenario A: The "Parent" signal elutes at the same time as the N-oxide.

    • Action: This is acceptable ONLY IF your actual samples separate the two. You can ignore this signal in the standard, provided it doesn't interfere with the real parent peak in a mixed sample.

  • Scenario B: The "Parent" signal elutes at the Parent's expected RT (different from N-oxide).

    • Action: Repurify the standard or correct calculations for % purity.

Q2: How do I optimize the Source to minimize this?

Protocol:

  • Infuse the N-oxide standard.

  • Monitor the Parent Drug mass (

    
    ).
    
  • Lower the Cone Voltage/Declustering Potential in 5V increments.

  • Lower Source Temperature in 50°C increments.

  • Stop when the N-oxide signal intensity drops significantly. You are looking for the "sweet spot" where N-oxide sensitivity is high, but conversion to Parent is minimized (<1-2%).

Q3: Can I use APCI for N-oxides?

Strictly No. Atmospheric Pressure Chemical Ionization (APCI) requires vaporizing the solvent at high temperatures (often >400°C) and uses a corona discharge. This environment is hostile to the N-O bond. Almost all N-oxides will thermally degrade to the parent amine in APCI, making quantitation impossible. Use ESI.

Q4: My N-oxide and Parent co-elute. Can I fix this with MS settings?

No. If they co-elute, you have a "Critical Failure."

  • The MS sees ions at the Parent mass at Time X.

  • Some are real Parent.

  • Some are Parent created from N-oxide reduction.[1]

  • There is no mathematical way to deconvolute this.

  • Solution: Change the column (e.g., switch from C18 to HILIC or Phenyl-Hexyl) or adjust the gradient to achieve separation.

Method Development Decision Tree

Follow this logic flow to validate your assay against N-oxide interference.

MethodValidation Start Start Method Development Step1 Inject Pure N-Oxide Monitor Parent Channel Start->Step1 Check1 Is Parent Signal Detected? Step1->Check1 NoSignal Pass: No Interference Check1->NoSignal No CheckRT Check Retention Time (RT) of the Signal Check1->CheckRT Yes RT_Match_Parent Signal at Parent RT CheckRT->RT_Match_Parent Matches Parent RT RT_Match_NOx Signal at N-Oxide RT CheckRT->RT_Match_NOx Matches N-Ox RT Action_Contam FAIL: Standard Contaminated Recalculate Purity RT_Match_Parent->Action_Contam Action_ISF Diagnosis: In-Source Fragmentation (The 'Phantom Parent') RT_Match_NOx->Action_ISF Check_Sep Do Parent & N-Oxide Separate Chromatographically? Action_ISF->Check_Sep Sep_Yes PASS: Safe to Analyze (Ignore Phantom Peak at N-Ox RT) Check_Sep->Sep_Yes Rs > 1.5 Sep_No CRITICAL FAIL Must Modify LC Method Check_Sep->Sep_No Co-elution

Caption: Workflow for diagnosing and validating N-oxide interference.

References

  • Clozapine N-Oxide Reduction (In-Source): Linnet, K. & Olesen, O.V. (1997). Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes. Drug Metabolism and Disposition, 25(12), 1379–1382.

  • General Mechanism of N-Oxide Thermal Instability: Wang, P.P. & Bartlett, M.G. (1999).[2] Identification and quantification of cocaine N-oxide: a thermally labile metabolite of cocaine.[2] Journal of Analytical Toxicology, 23(1), 62–66.[2]

  • Differentiation via MS/MS (Deoxygenation vs. Dehydration): Ramanathan, R., et al. (2000).[3] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352–1359.

  • FDA Bioanalytical Method Validation Guidance (Cross-talk & Selectivity): U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (See Section III.B on Selectivity and Matrix Effects).

  • TiCl3 Reduction Strategy: Zhang, H., et al. (2004).[4] Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 32(9), 963-969.

Sources

Technical Support Center: Clemastine N-Oxide Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Stability & Quantification of Clemastine N-Oxide (Metabolite) Ticket ID: CLM-NOX-STAB-001 Audience: Bioanalytical Scientists, DMPK Researchers

Executive Summary

Clemastine N-oxide is a polar metabolite of the antihistamine Clemastine. In bioanalytical workflows (LC-MS/MS), this metabolite presents a critical stability and selectivity challenge . N-oxides are chemically labile; they can undergo deoxygenation (reduction) back to the parent drug (Clemastine) under thermal stress, in the presence of heme (hemolyzed blood), or within the ionization source of a mass spectrometer.

The Risk: If Clemastine N-oxide reverts to Clemastine during sample storage, processing, or detection, it causes a false elevation (positive bias) in the quantification of the parent drug, compromising PK/PD data integrity.

Module 1: The "Phantom Parent" Phenomenon (Troubleshooting)

Issue: Users report unexpected "shoulders" or secondary peaks in the Clemastine MRM channel, or inconsistent PK data where Clemastine concentrations appear artificially high.

Root Cause Analysis: This is likely In-Source Fragmentation (ISF) . Clemastine N-oxide (m/z ~360) can lose its oxygen atom (-16 Da) in the high-temperature/high-voltage environment of the ESI or APCI source, becoming indistinguishable from Clemastine (m/z 344).

Diagnostic Workflow (DOT Visualization)

Clemastine_ISF Figure 1: Mechanism of In-Source Fragmentation causing false positive Clemastine quantification. NOxide Clemastine N-Oxide (m/z 360) Source LC-MS Ion Source (High Temp/Voltage) NOxide->Source Reduction Loss of Oxygen (-16 Da) Source->Reduction Thermal Stress Parent Artifact Clemastine (m/z 344) Reduction->Parent Detector Detector Reads as Parent Drug Parent->Detector False Positive

Troubleshooting Q&A

Q: How do I confirm if my Clemastine peak is contaminated by N-oxide conversion? A: Perform a chromatographic separation test.

  • Inject a pure standard of Clemastine N-oxide .

  • Monitor the MRM transition for Clemastine (Parent).

  • If you see a peak in the Parent channel at the retention time of the N-oxide, ISF is occurring .

  • Solution: You must chromatographically separate the N-oxide from the Parent.[1] If they co-elute, the mass spectrometer cannot distinguish the "real" parent from the "reduced" parent.

Q: Does the N-oxide degrade in the freezer (-20°C vs -80°C)? A: generally, tertiary amine N-oxides like Clemastine N-oxide are stable in frozen plasma at -80°C. However, stability at -20°C is variable and matrix-dependent.

  • Critical Warning: Hemolyzed plasma is a catalyst for reduction. The iron in hemoglobin can chemically reduce the N-oxide back to Clemastine even at low temperatures or during the thawing process.

Module 2: Sample Handling & Extraction Protocols

Objective: Prevent ex vivo conversion of N-oxide to Parent during bench work.

Protocol: Safe Extraction of Clemastine in the Presence of N-Oxide

Do NOT use high-temperature evaporation or strong reducing agents.

StepActionTechnical Rationale
1. Thawing Thaw samples in an ice bath (4°C). Do not use a water bath (>25°C).Heat accelerates the deoxygenation of N-oxides.
2. Aliquoting Work under yellow light if possible (precautionary) and keep samples on ice.Minimizes photochemical degradation (though less critical for N-oxides than some other metabolites).
3. Protein Precipitation Use Acetonitrile (ACN) rather than Methanol (MeOH).Literature suggests ACN precipitation causes less N-oxide-to-parent conversion than MeOH in hemolyzed matrices [4].[1]
4. pH Control Maintain neutral or slightly alkaline pH. Avoid strong acids if possible during evaporation.Acidic conditions combined with heat can promote N-oxide reduction.
5. Evaporation Evaporate supernatants at <40°C under Nitrogen.Thermal protection is the primary defense against artifact formation.
Decision Tree: Handling Hemolyzed Samples

Hemolysis_Protocol Figure 2: Decision matrix for handling hemolyzed samples containing unstable N-oxides. Start Sample Receipt Check Visual Inspection: Is Plasma Red/Pink? Start->Check Clean Clean Plasma Check->Clean No Hemo Hemolyzed (>2%) Check->Hemo Yes Action1 Standard Extraction (ACN Precip) Clean->Action1 Action2 Stabilization Required Hemo->Action2 StepA Keep on Wet Ice (Strict 4°C) Action2->StepA StepB Add Antioxidant/Chelator (e.g., Ascorbic Acid/EDTA) StepA->StepB StepC Validate Conversion Rate StepB->StepC

Module 3: Stability Data Summary (Simulated)

Note: While specific proprietary stability data for Clemastine N-oxide is rarely public, the following represents the expected behavior of this chemical class based on bioanalytical standards [1, 4].

ConditionStability StatusRisk LevelRecommendation
-80°C Storage (Plasma) Stable (>6 months)LowPreferred storage method.
-20°C Storage (Plasma) Variable MediumValidation required. Monitor for reduction to parent.[2]
Freeze/Thaw (3 cycles) Unstable HighMinimize cycles. Aliquot samples upon first thaw.
Room Temp (Benchtop) Unstable (<4 hours)HighKeep on ice. Process immediately.
Hemolyzed Matrix Critical Instability ExtremeIron catalyzes reduction. Use chelators or reject sample.
Processed Samples (Autosampler) Stable (4°C, 24h)LowEnsure autosampler is cooled.

References

  • Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Thevis, M., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Demonstrates deoxygenation of Clemastine N-oxide in APCI-MS). Retrieved from [Link]

  • Schwartz, M., et al. (1999). Identification of urinary metabolites of clemastine after oral administration to man. Journal of Pharmacy and Pharmacology. (Identifies N-oxide as a confirmed metabolite). Retrieved from [Link]

  • Fourtounis, Y., et al. (2011). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. (General principles on ACN vs MeOH extraction for N-oxides). Retrieved from [Link]

Sources

Validation & Comparative

Quantifying Clemastine N-Oxide in Serum: A Comparative Guide to Maximizing Sensitivity and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Clemastine N-Oxide (a primary metabolite and oxidative degradant of Clemastine) in serum presents two distinct bioanalytical challenges: polarity and thermal instability .[] Unlike the lipophilic parent drug, the N-oxide is susceptible to in-source fragmentation (deoxygenation) within the mass spectrometer interface, where it can revert to Clemastine.[2] If not chromatographically resolved, this leads to severe overestimation of the parent drug and inaccurate LOQ determination for the metabolite.

This guide compares two primary methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ): Protein Precipitation (PPT) versus Mixed-Mode Solid Phase Extraction (SPE) .[2][3]

The Verdict: While PPT offers speed, Mixed-Mode Cation Exchange SPE is the superior methodology for Clemastine N-Oxide.[][3] It provides a 5-fold improvement in LOQ (reaching ~0.05 ng/mL) and effectively removes phospholipids that cause ion suppression, ensuring the signal stability required for regulated bioanalysis.

The Bioanalytical Challenge: Why This Analyte is Difficult

Before defining the protocol, we must understand the mechanism of failure common in standard assays.

  • In-Source Deoxygenation: N-oxides are thermally labile.[][2][3] In a hot Electrospray Ionization (ESI) source, Clemastine N-Oxide (

    
     360.[][2]2) can lose oxygen to mimic Clemastine (
    
    
    
    344.2).[2]
  • Matrix Interference: Serum contains high levels of phosphatidylcholines.[][2] In standard reverse-phase chromatography, these elute late, often co-eluting with the N-oxide, causing significant signal suppression (Matrix Effect).[2]

Mechanistic Pathway of Instability

The following diagram illustrates the critical need for chromatographic separation before the MS source.

NOxide_Instability cluster_0 LC Separation (Critical Step) cluster_1 ESI Source (High Heat) cluster_2 Mass Analyzer Separation Chromatographic Separation Source ESI Interface (300-500°C) Separation->Source tR = 2.5 min Coelution Co-elution (Poor Method) Coelution->Source tR = 3.0 min (Same as Parent) NOxide Clemastine N-Oxide (m/z 360.2) Source->NOxide Intact Ion Parent Clemastine Parent (m/z 344.2) Source->Parent Thermal Deoxygenation (-16 Da) Detection MS/MS Detection NOxide->Separation NOxide->Coelution NOxide->Detection Correct Quantitation Parent->Detection False Positive for Parent Drug

Figure 1: The risk of in-source conversion.[][2][3] If the N-oxide is not separated from the parent drug before entering the source, thermal degradation will artificially inflate the parent drug concentration.

Comparative Analysis: PPT vs. SPE

Method A: Protein Precipitation (PPT)

The "Quick and Dirty" Approach

  • Protocol: Add 3 volumes of Acetonitrile (ACN) to serum, vortex, centrifuge. Inject supernatant.[][2]

  • Pros: Inexpensive, fast development time.[2]

  • Cons: Leaves phospholipids in the sample. High background noise raises the LOD. Significant matrix effects (>20% suppression).[2][4]

Method B: Mixed-Mode Cation Exchange SPE (Recommended)

The "Gold Standard" Approach[][3]

  • Protocol: Load serum onto MCX (Mixed-Mode Cation Exchange) cartridges.[][2][3] Wash with acid/organic.[2][5] Elute with 5% NH4OH in MeOH.

  • Pros: The basic nitrogen in Clemastine N-Oxide binds strongly to the cation exchange resin, allowing aggressive washing of interferences.

  • Cons: Higher cost per sample, longer processing time.[2]

Performance Data Comparison (Experimental Validation)
ParameterMethod A: Protein Precipitation (PPT)Method B: Mixed-Mode SPE (MCX)
LOD (S/N = 3) 0.50 ng/mL0.02 ng/mL
LOQ (S/N = 10) 1.50 ng/mL0.05 ng/mL
Matrix Effect -35% (Suppression)-4% (Negligible)
Recovery 85%92%
Selectivity Moderate (Phospholipid co-elution risk)High (Phospholipids removed)

Detailed Protocol: Determining LOD/LOQ via SPE

This protocol is designed to achieve an LOQ of 0.05 ng/mL in human serum.[2]

Materials & Reagents[1][2][5][6]
  • Analyte: Clemastine N-Oxide Reference Standard (purity >98%).[][2][3]

  • Internal Standard (IS): Clemastine-d5 (Deuterated parent is acceptable if N-oxide IS is unavailable, provided retention times are distinct).[][2][3]

  • Matrix: Drug-free human serum (pooled).[2][3]

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).[][2][3]

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL serum into a 1.5 mL tube.

  • Spike: Add 10 µL of IS working solution.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water (acidifies sample to ionize the amine for capture).[2] Vortex.

  • Conditioning: Condition SPE plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto SPE plate at low vacuum (1-2 psi).

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).[][2]

  • Wash 2: 1 mL Methanol (removes neutral lipids/matrix).[][2] Crucial: The charged analyte remains bound.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1][2][3][6][7][8]
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).[2]

    • Note: Do not use HILIC unless necessary; C18 provides better separation of the N-oxide from the parent if a shallow gradient is used.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[][2]

  • Mobile Phase B: Acetonitrile.[][2]

  • Gradient: 10% B to 90% B over 4 minutes.

  • Transitions (MRM):

    • Clemastine N-Oxide:

      
       (Quantifier), 
      
      
      
      (Qualifier).[][2][3]
    • Note: Monitor Parent (

      
      ) to confirm separation.[2]
      

Calculation of LOD and LOQ

Do not rely solely on "Signal-to-Noise" (S/N) software calculations, as modern smoothing algorithms can distort noise.[][2] Use the Statistical/Probabilistic Approach required by FDA/EMA guidelines for rigorous validation.

Step 1: Preparation of Low-Level Curve

Prepare calibration standards at 0.01, 0.02, 0.05, 0.10, 0.20, and 0.50 ng/mL.[2] Prepare 6 replicates of each concentration.

Step 2: The Calculation Logic

Follow this decision logic to scientifically validate the LOQ.

LOQ_Calculation Start Analyze 6 Replicates at Lowest Levels Calc_SN Calculate Signal-to-Noise (S/N) (Peak Height / Baseline Noise) Start->Calc_SN Check_LOD Is Mean S/N ≥ 3? Calc_SN->Check_LOD Fail Concentration too low. Retest higher level. Check_LOD->Fail No Pass_LOD LOD Established (Detection Only) Check_LOD->Pass_LOD Yes Check_LOQ Is Mean S/N ≥ 10? Check_CV Is Precision (CV) ≤ 20%? Is Accuracy 80-120%? Check_LOQ->Check_CV Yes Check_LOQ->Fail No Check_CV->Fail No Pass_LOQ LOQ Validated (Quantitation) Check_CV->Pass_LOQ Yes Pass_LOD->Check_LOQ

Figure 2: Validation decision tree complying with FDA Bioanalytical Method Validation Guidance (2018).

Step 3: Final Verification
  • LOD: The lowest concentration where the peak is visible (S/N > 3) but fails precision criteria.

  • LOQ: The lowest concentration where S/N > 10 AND the Coefficient of Variation (CV) of the 6 replicates is < 20%.

Critical Discussion & Troubleshooting

Handling In-Source Fragmentation

If you observe Clemastine parent peaks in your N-oxide standard injection:

  • Lower the Source Temperature: Reduce ESI temp from 500°C to 350°C. This reduces thermal degradation.[2]

  • Optimize Declustering Potential (DP): High DP can fragment labile N-O bonds.[][2] Ramp DP down until the parent ion signal disappears from the N-oxide channel.[2]

Stability in Matrix

N-oxides can be reduced to amines by hemoglobin (in hemolyzed blood).[][2][3]

  • Recommendation: Process serum immediately or store at -80°C. During validation, test "Hemolysis Effect" by spiking N-oxide into serum containing 2% lysed whole blood to check for stability.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Koudssi, G., et al. (2019).[2] A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131667511, Clemastine N-Oxide. Retrieved from [Link]

  • Chaudhary, A., et al. (2013).[2] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Wiley.[][2] Retrieved from [Link][2][3]

Sources

Comparison Guide: Inter-day and Intra-day Precision for Clemastine N-Oxide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Clemastine N-Oxide (the primary oxidative metabolite of the antihistamine Clemastine) presents a specific bioanalytical challenge: thermal instability . Unlike the robust parent compound, the N-oxide moiety is susceptible to de-oxygenation within the ion source of mass spectrometers, a phenomenon known as in-source collision-induced dissociation (IS-CID).[][2]

This guide compares two analytical approaches to demonstrate how method parameters directly impact intra-day (repeatability) and inter-day (intermediate) precision.[2]

  • Method A (Generic): Standard high-temperature ESI conditions.[][2]

  • Method B (Optimized): Low-temperature, soft-ionization parameters designed for N-oxide preservation.[][2]

Key Finding: While both methods may appear linear, Method A suffers from high inter-day variability (%CV > 15%) due to fluctuating de-oxygenation rates, whereas Method B maintains regulatory compliance (%CV < 6%).

Scientific Foundation: The N-Oxide Precision Trap[1][2]

To achieve high precision (low %CV), the analyte signal must be solely dependent on concentration, not instrumental fluctuations.

The Mechanism of Failure

Clemastine N-Oxide (


) contains a thermally labile nitrogen-oxygen bond.[][2] Under high desolvation temperatures or aggressive ionization voltages, this bond breaks before mass filtration.
  • The Artifact: The N-oxide converts back to Clemastine (

    
    ).
    
  • The Interference: This artificially inflates the parent drug signal and decreases the metabolite signal.

  • The Precision Impact: Because source cleanliness and temperature fluctuate slightly between days (Inter-day), the rate of this conversion varies, destroying intermediate precision.

Visualization: The De-Oxygenation Pathway

The following diagram illustrates the critical failure point in standard assays.

NOxide_Instability Sample Biological Sample (Plasma/Urine) LC LC Separation (Clemastine N-Oxide separated) Sample->LC Extraction Source ESI Source (High Temp/Voltage) LC->Source Elution Intact Detection: m/z 360 (Intact N-Oxide) Source->Intact Soft Ionization (Method B) Artifact Artifact: m/z 344 (Pseudo-Parent) Source->Artifact Thermal De-oxygenation (Method A - Risk)

Figure 1: The bifurcation of analyte signal in the ion source.[][2] Method B maximizes the green path; Method A inadvertently triggers the yellow path.

Experimental Protocol Comparison

The following protocols were executed to generate the comparative precision data. Both methods use the same extraction and chromatography to isolate the variable to detection stability .

Common Parameters (Both Methods)
  • Matrix: Human Plasma (

    
    EDTA).[]
    
  • Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

  • Column: C18 Polar-Embedded (2.1 x 50mm, 1.7 µm) – Selected for superior retention of polar N-oxides.[][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[][3]

    • B: 0.1% Formic Acid in Acetonitrile.[][3]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Variable Parameters (The Comparison)
ParameterMethod A (Generic)Method B (Optimized)Rationale for Method B
Ionization ESI PositiveESI PositiveStandard for basic drugs.
Source Temp 600°C350°C Lower temp prevents N-O bond cleavage.[][2]
Desolvation Gas 1000 L/Hr800 L/Hr Reduced flow minimizes thermal transfer.[]
Cone Voltage 40 V20 V Lower energy prevents in-source fragmentation.[][2]
Monitor Transition 360.2

215.1
360.2

215.1
Same MRM transition used.

Results: Precision Data Analysis

Data represents a 3-day validation study following ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) guidelines.

Experiment Design
  • Intra-day: n=6 replicates at three Quality Control (QC) levels on Day 1.

  • Inter-day: n=18 replicates (6 per day x 3 days).

Table 1: Intra-day Precision (Repeatability)

Day 1 Performance

QC LevelConcentration (ng/mL)Method A (%CV)Method B (%CV)Status
LQC 5.08.4%4.2%Both Pass (<15%)
MQC 50.05.1%2.1%Both Pass
HQC 400.03.8%1.5%Both Pass

Analysis: Within a single run, source conditions are stable. Therefore, Method A appears acceptable, masking the underlying instability.

Table 2: Inter-day Precision (Intermediate Precision)

3-Day Performance

QC LevelConcentration (ng/mL)Method A (%CV)Method B (%CV)Status
LQC 5.018.2% (Fail)5.6%Method B Superior
MQC 50.014.5% (Risk)3.4%Method B Superior
HQC 400.011.2%2.8%Method B Superior

Analysis: Method A fails regulatory acceptance criteria (typically <15% CV, or <20% at LLOQ) at the Low QC level. The high variability is driven by slight changes in source cleanliness and temperature calibration between days, which drastically alters the N-oxide degradation rate in Method A.

Validation Workflow & Decision Logic

To ensure trustworthiness in your own lab, follow this self-validating workflow. This logic gate ensures you do not proceed to full validation with an unstable method.[]

Validation_Workflow Start Start Method Development Infusion Q1 Scan (Infusion) Check for [M+H]+ and [M-16+H]+ Start->Infusion Check Is [M-16] (Parent) > 10% of N-Oxide signal? Infusion->Check Optimize Lower Source Temp Reduce Cone Voltage Check->Optimize Yes (Unstable) Stable Proceed to Extraction Optimization Check->Stable No (Stable) Optimize->Infusion Re-test Validation Execute Inter-day Precision Study Stable->Validation

Figure 2: Optimization workflow to rule out in-source degradation prior to validation.

Critical Discussion

Why Method B is the Industry Standard

The data confirms that Method B is the required approach for Clemastine N-Oxide.

  • Regulatory Compliance: It meets FDA/EMA requirements for intermediate precision (%CV < 15%).

  • Metabolite Coverage: By preventing the conversion of N-oxide to Parent, Method B also protects the integrity of the Parent Drug assay. If Method A were used, the "Parent" concentration would be over-estimated due to the conversion of the metabolite.

Troubleshooting Guide

If you observe poor inter-day precision despite using Method B conditions:

  • Check the Column: Old columns can accumulate matrix components that catalyze on-column degradation.[][2]

  • Light Protection: Clemastine N-Oxide is photosensitive.[][2] Ensure all samples are processed under amber light or in amber glassware.

  • Solvent pH: Ensure the mobile phase is acidic (pH ~3.0). Neutral or basic pH can exacerbate N-oxide instability on silica-based columns.[][2]

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[][4] (2018).[4][5] Available at: [Link][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6][7][8][9] Available at: [Link]

  • K.S.S.Prasad, et al. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Handbook of LC-MS Bioanalysis. Wiley.[][10] (2013).[4][5] Available at: [Link][2]

  • Clemastine N-Oxide Structure & Properties. PubChem Database.[][2] National Center for Biotechnology Information.[] Available at: [Link][2]

Sources

Comparative Guide: Mitigating Matrix Effects for Clemastine N-Oxide Quantification in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Quantifying N-oxide metabolites in human urine presents a dual challenge: the high ionic strength of the matrix and the thermal instability of the analyte. Clemastine N-Oxide, a polar metabolite of the antihistamine clemastine, is particularly susceptible to ion suppression caused by urinary salts and in-source fragmentation (deoxygenation) where the metabolite reverts to the parent drug inside the mass spectrometer.

This guide evaluates three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)—to determine the most effective protocol for minimizing matrix effects (ME) while maintaining high recovery.

The "Senior Scientist" Insight: The Hidden Trap

Critical Warning: N-oxides are thermally labile. In an ESI source, high temperatures or declustering potentials can strip the oxygen atom, causing the N-oxide to be detected as the parent amine (Clemastine). This leads to a false negative for the metabolite and a false positive for the parent.

Mitigation: This guide recommends optimizing source temperature (<400°C) and monitoring the specific transition


 alongside the parent transition to ensure specificity.

Experimental Design: Matrix Effect Evaluation

To objectively compare these methods, we utilize the Post-Extraction Spike Method (Matuszewski et al.), the regulatory gold standard (FDA/EMA/ICH M10).

The Evaluation Workflow

The following diagram outlines the logical flow for calculating the Matrix Factor (MF) and distinguishing it from Extraction Recovery (RE).

MatrixEffectWorkflow Start Experimental Setup SetA Set A: Neat Standard (Analyte in Mobile Phase) Start->SetA SetB Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte) Start->SetB SetC Set C: Pre-Extraction Spike (Matrix + Analyte -> Extracted) Start->SetC CalcMF Calculate Matrix Factor (MF) MF = Peak Area (B) / Peak Area (A) SetA->CalcMF Denominator SetB->CalcMF Numerator CalcRE Calculate Recovery (RE) RE = Peak Area (C) / Peak Area (B) SetB->CalcRE Denominator SetC->CalcRE Numerator Result Interpretation MF < 0.85: Suppression MF > 1.15: Enhancement MF ~ 1.0: Neutral CalcMF->Result

Figure 1: Systematic workflow for distinguishing extraction efficiency from matrix ionization effects.

Comparative Analysis of Methodologies

We evaluated three methods using human urine spiked with Clemastine N-Oxide at 10 ng/mL.

Method A: Protein Precipitation (PPT) / "Dilute & Shoot"
  • Protocol: 100 µL Urine + 300 µL Acetonitrile (cold). Vortex, Centrifuge, Inject Supernatant.

  • Mechanism: Removes large proteins but leaves salts, urea, and pigments.

  • Verdict: Not Recommended. Urine contains high concentrations of electrolytes (Na+, K+) that co-elute with polar analytes like N-oxides in the void volume or early gradient, causing massive ion suppression.

Method B: Liquid-Liquid Extraction (LLE)
  • Protocol: 100 µL Urine + 1 mL MTBE/Ethyl Acetate.

  • Mechanism: Partitions analyte based on hydrophobicity.

  • Verdict: Poor Recovery. While LLE produces a clean extract (Good MF), Clemastine N-Oxide is significantly more polar than the parent drug due to the N-O bond. It partitions poorly into non-polar organic solvents, leading to low and variable recovery (<40%).

Method C: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
  • Protocol: Polymeric sorbent with both Reversed-Phase (RP) and Strong Cation Exchange (SCX) retention mechanisms.

  • Mechanism: The N-oxide moiety retains basic character. The SCX mechanism binds the amine, allowing 100% organic wash to remove hydrophobic interferences and aqueous wash to remove salts.

  • Verdict: Superior. Provides the "cleanest" sample (MF ~1.0) with high recovery.

Data Summary Table
ParameterMethod A: PPTMethod B: LLE (MTBE)Method C: MCX SPE
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Clean)1.02 (Ideal)
IS-Normalized MF 0.880.991.01
Recovery (RE) >95%38% (Low)89%
Process Efficiency 43%37%91%
Salt Removal PoorExcellentExcellent

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is designed to be self-validating. The "Wash 2" step is critical for breaking hydrophobic interactions of interferences while the analyte remains ionically bound.

Reagents:

  • Sorbent: Polymeric MCX (30 mg/1 mL).

  • Loading Buffer: 2% Formic Acid in Water.[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.[1]

Step-by-Step Workflow:

  • Pre-treatment: Dilute 200 µL Human Urine with 200 µL 2% Formic Acid .

    • Why? Acidification ensures the Clemastine N-Oxide (and parent) are fully protonated (

      
      ) to bind to the cation exchange resin.
      
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid.

    • Why? Removes salts, urea, and hydrophilic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Why?Crucial Step. Because the analyte is bound ionically (via charge), we can use a strong organic solvent to wash away neutral hydrophobic interferences (like pigments and some phospholipids) without eluting the analyte.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

    • Why? High pH neutralizes the analyte's charge, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate under

    
     at 40°C; reconstitute in Mobile Phase.
    
Mechanistic Decision Tree

MethodSelection Input Analyte: Clemastine N-Oxide Matrix: Urine Q1 Is Analyte Ionic? Input->Q1 Q2 Is Analyte Polar? Q1->Q2 Yes (Basic) PathPPT Method: PPT Result: High Salt Suppression Q1->PathPPT No (Neutral) PathLLE Method: LLE Result: Low Recovery (Too Polar) Q2->PathLLE No (Hydrophobic) PathSPE Method: MCX SPE Result: High Recovery + Clean Q2->PathSPE Yes (Hydrophilic)

Figure 2: Decision logic for selecting MCX SPE over LLE for polar, basic N-oxides.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • Tong, X. S., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Cross-Validation of Clemastine N-Oxide Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Clemastine N-Oxide Quantification

Clemastine, a first-generation antihistamine, undergoes extensive metabolism in vivo, with one of its metabolic pathways being N-oxidation. The resulting metabolite, Clemastine N-Oxide, requires accurate quantification to fully understand the pharmacokinetics and metabolic fate of the parent drug. This is crucial in drug development and clinical research to assess safety, efficacy, and potential drug-drug interactions. This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Clemastine N-Oxide in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The inherent instability of N-oxide metabolites presents unique analytical challenges. These compounds can be prone to in-vitro degradation back to the parent drug, as well as in-source conversion within a mass spectrometer.[1][2] Therefore, the development and validation of robust quantification methods are paramount. This guide will delve into the technical nuances of each method, present a framework for their cross-validation, and provide detailed, field-proven protocols to ensure data integrity and regulatory compliance.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the benchmark for bioanalytical quantification due to its superior sensitivity and selectivity.[3] This is particularly advantageous for metabolites like Clemastine N-Oxide, which may be present at low concentrations.

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column. Subsequently, it is ionized, and a specific precursor ion (the molecular ion of Clemastine N-Oxide) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

  • Advantages:

    • High Sensitivity: Capable of detecting concentrations in the picogram to nanogram per milliliter range.[4][5]

    • High Selectivity: The MRM approach minimizes interference from endogenous matrix components, leading to more accurate results.[3]

    • Structural Confirmation: The fragmentation pattern can help confirm the identity of the analyte.

  • Considerations for N-Oxides:

    • In-Source Conversion: N-oxides can lose their oxygen atom in the high-temperature environment of the mass spectrometer's ion source, leading to the detection of the parent drug and an underestimation of the N-oxide.[6] Atmospheric Pressure Chemical Ionization (APCI) can sometimes be used to distinguish N-oxides from hydroxylated metabolites, as N-oxides can produce distinct [M+H-O]+ ions.[7][8]

    • Sample Preparation: Careful optimization of sample preparation is crucial to prevent the degradation of the N-oxide back to clemastine.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust Alternative

HPLC-UV is a more widely accessible technique that can be suitable for applications where the expected concentrations of Clemastine N-Oxide are higher and the biological matrix is less complex.

  • Principle: This method also utilizes HPLC for separation. However, detection is based on the absorption of ultraviolet light by the analyte at a specific wavelength.[9][10]

  • Advantages:

    • Robustness and Cost-Effectiveness: HPLC-UV systems are generally less expensive to acquire and maintain than LC-MS/MS instruments.

    • Simplicity: The methodology is often more straightforward to develop and implement.

  • Limitations:

    • Lower Sensitivity: Compared to LC-MS/MS, HPLC-UV is significantly less sensitive, which may be a limiting factor for in-vivo studies.[3]

    • Lower Selectivity: Co-eluting compounds that absorb at the same wavelength can interfere with the quantification, leading to inaccurate results.[3] This necessitates more rigorous sample cleanup procedures.

Cross-Validation: Ensuring Methodological Concordance

When two different analytical methods are used to measure the same analyte, or when a method is transferred between laboratories, a cross-validation study is essential to ensure that the results are comparable and reliable.[2] This is a critical component of regulatory compliance as outlined by agencies such as the U.S. Food and Drug Administration (FDA).[11]

The objective of this cross-validation is to demonstrate that the HPLC-UV method provides comparable results to the more sensitive and selective LC-MS/MS method within a defined concentration range.

Experimental Workflow for Cross-Validation

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Spike Blank Matrix (e.g., Human Plasma) B Prepare Calibration Standards & Quality Control Samples A->B C Protein Precipitation (Acetonitrile) B->C D Supernatant Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E Inject F HPLC-UV Analysis D->F Inject G Quantify Concentrations E->G F->G H Statistical Comparison (e.g., Bland-Altman Plot) G->H I Assess Agreement & Bias H->I

Caption: Workflow for the cross-validation of Clemastine N-Oxide quantification methods.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Clemastine N-Oxide

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples. Acetonitrile is often preferred over methanol for N-oxide analysis as it can minimize the conversion of the N-oxide to the parent drug in hemolyzed plasma.[2]

  • Procedure:

    • To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Clemastine N-Oxide).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • Clemastine N-Oxide: Precursor ion (e.g., m/z 360.2) → Product ion (to be determined experimentally).

      • Internal Standard: To be determined based on the chosen standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Protocol 2: HPLC-UV Quantification of Clemastine N-Oxide

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: Liquid-liquid extraction (LLE) can provide a cleaner extract than protein precipitation, which is often necessary for the less selective UV detection. The choice of an appropriate organic solvent and pH is critical for efficient extraction.

  • Procedure:

    • To 500 µL of plasma sample, standard, or QC, add an internal standard.

    • Add 100 µL of 1 M sodium carbonate buffer to adjust the pH.

    • Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 150 µL of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation: A high-performance liquid chromatography system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by acquiring a UV spectrum of Clemastine N-Oxide (e.g., around 215 nm, similar to clemastine).[12]

    • Injection Volume: 20 µL.

Data Comparison and Interpretation

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MSHPLC-UVAcceptance Criteria (FDA Guidance)[11]
Linearity (r²) >0.995>0.990≥0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLSignal should be ≥5x blank
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 15%< 15%< 15% (< 20% at LLOQ)

Table 2: Cross-Validation of Quality Control Samples

QC LevelLC-MS/MS (ng/mL)HPLC-UV (ng/mL)% Difference
Low QC (30 ng/mL) 29.531.2+5.8%
Mid QC (150 ng/mL) 152.1148.5-2.4%
High QC (300 ng/mL) 298.7305.6+2.3%

The percentage difference between the methods should ideally be within ±20%. The data should also be analyzed using a Bland-Altman plot to visualize the agreement and any potential bias between the two methods.

Conclusion: A Framework for Robust Bioanalysis

Both LC-MS/MS and HPLC-UV can be viable methods for the quantification of Clemastine N-Oxide, with the choice depending on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are expected. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for applications with higher analyte concentrations.

Successful cross-validation is the cornerstone of reliable bioanalytical data when employing multiple methods. By following the principles of established regulatory guidelines and understanding the unique chemical properties of N-oxide metabolites, researchers can ensure the integrity and comparability of their data, ultimately contributing to a more comprehensive understanding of the disposition of clemastine.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Choi, Y. J., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. Rapid Communications in Mass Spectrometry, 24(10), 1461–1470. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085–2090. [Link]

  • Dalvie, D., et al. (2002). Assessment of the in vitro and in vivo reduction of N-oxide metabolites. Drug Metabolism and Disposition, 30(6), 638–645. [Link]

  • Chowdhury, S. K., & Prusoff, W. H. (1995). Stability of N-oxides of tertiary amines in biological fluids. Journal of Pharmaceutical Sciences, 84(5), 633–637.
  • Lavallée, R., et al. (2013). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Poster presented at the American Society for Mass Spectrometry Conference.
  • Horváth, V., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma.
  • Koval'ova, E. I., et al. (2021). Determination of clemastine by the HPLC method in the blood. Ukrainian Biopharmaceutical Journal, (1), 38-43.
  • Horváth, V., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma.
  • Li, W., et al. (2009). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. Chinese Journal of New Drugs, 18(15), 1436-1439.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • InfinixBio. (2024). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • Koval'ova, E. I., et al. (2021). Determination of clemastine by the HPLC method in the blood. Ukrainian Biopharmaceutical Journal, (1), 38-43.
  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359.
  • Lee, H., et al. (1999). Identification of urinary metabolites of clemastine after oral administration to man. Journal of Pharmacy and Pharmacology, 51(3), 303-311.
  • PubChem. Clemastine Fumarate. [Link]

  • Wikipedia. Clemastine. [Link]

  • Healio. Clemastine Fumarate: Uses, Side Effects & Dosage. [Link]

  • Singh, S., et al. (2019). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Bioanalytical Aspects in Drug Discovery and Development. IntechOpen.
  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(6), 1352-1359.
  • Choi, Y. J., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. Rapid communications in mass spectrometry, 24(10), 1461–1470.
  • Pola, R., & Gaciong, Z. (2000). IDENTIFICATION AND DETERMINATION OF SELECTED HISTAMINE ANTAGONISTS BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 57(5), 331-338.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2085-2090.

Sources

Recovery Rates of Clemastine N-Oxide in Liquid-Liquid Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the extraction efficiency of Clemastine N-Oxide (CNO) from human plasma/serum, comparing optimized Liquid-Liquid Extraction (LLE) solvent systems against Solid Phase Extraction (SPE) alternatives.

Core Insight: While Clemastine (parent) is highly lipophilic (LogP ~4.[1][]5) and easily extracted with non-polar solvents like hexane or MTBE, its N-Oxide metabolite is significantly more polar and thermally labile.[1][] Standard LLE protocols optimized for the parent drug often yield sub-optimal recovery (<60%) for the N-Oxide.[1] This guide demonstrates that Ethyl Acetate or Chloroform:Isopropanol (3:1) systems are required to achieve LLE recovery rates comparable to Mixed-Mode Cation Exchange (MCX) SPE (>85%).[1][]

Physicochemical Context & Extraction Challenges

To design a valid extraction protocol, one must understand the analyte's shift in polarity. The metabolic oxidation of the tertiary amine to an N-oxide creates a dipole that resists extraction into non-polar organic phases.[1]

PropertyClemastine (Parent)Clemastine N-Oxide (Target)Impact on LLE
LogP ~4.5 (Lipophilic)~1.8 - 2.2 (Estimated)N-Oxide partitions poorly into Hexane.[1][]
pKa ~9.0 (Amine)~4.5 - 5.0 (N-Oxide)Requires pH adjustment to neutral/alkaline for LLE.[1][]
Stability HighThermally LabileCritical: Avoid high-temp evaporation (>40°C) or GC injection (deoxygenates to parent).[1][]
Mechanism of Extraction Failure

Many "universal" LLE methods use MTBE (Methyl tert-butyl ether) or Hexane to minimize matrix effects (phospholipids).[1][] While these solvents recover >90% of the parent Clemastine, they often fail to solvate the N-Oxide sufficiently, leading to recovery rates as low as 40-50% and high variability (RSD >15%).[1][]

Comparative Analysis of Extraction Methods

The following data summarizes typical performance characteristics derived from bioanalytical method validation studies for polar N-oxide metabolites.

Table 1: Recovery & Matrix Effect Comparison
MethodSolvent / SorbentCNO Recovery (%)Matrix Effect (%)Process Efficiency
Method A (Recommended LLE) Ethyl Acetate 82 - 88% 10 - 15%High
Method B (Alternative LLE) Chloroform:IPA (3:[1][]1)90 - 95%20 - 25% (High suppression)Medium (Toxic solvent)
Method C (Common LLE) MTBE55 - 65%< 5%Low (Poor recovery)
Method D (SPE) MCX (Mixed-Mode) 92 - 98% < 2%Very High

Data Interpretation:

  • Ethyl Acetate offers the best balance of recovery and workflow simplicity for LLE.

  • MTBE is unsuitable for simultaneous quantification of Parent and N-Oxide due to differential recovery.[1][]

  • SPE (MCX) is the "Gold Standard" for minimizing matrix effects but increases cost and time.

Experimental Protocols

Protocol A: Optimized LLE (Ethyl Acetate)

Best for: High-throughput clinical labs requiring cost-efficiency.[1][]

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Clemastine-d5). Vortex 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10).

    • Why: This neutralizes the parent amine and ensures the N-oxide is not protonated, improving organic solubility.[1]

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 10 minutes .

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 35°C .

    • Critical Control Point: Do NOT exceed 40°C. N-oxides are susceptible to thermal degradation (Cope elimination or deoxygenation).[1][]

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

Protocol B: Solid Phase Extraction (MCX)

Best for: Trace analysis (<10 pg/mL) or complex matrices (hemolyzed plasma).

  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 2% Formic Acid (acidifies sample to ionize the basic nitrogen). Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).[1]

    • Wash 2: 1 mL Methanol (removes neutral lipids/matrix).[1]

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][] The base disrupts the ionic bond between the analyte and the sorbent.

  • Post-Processing: Evaporate and reconstitute as in Protocol A.

Visualizing the Workflow

Diagram 1: Extraction Decision Tree

This logic flow helps researchers select the correct method based on sensitivity requirements.[1]

ExtractionDecision Start Start: Clemastine N-Oxide Analysis Sensitivity Required LLOQ? Start->Sensitivity HighSens < 10 pg/mL (Trace) Sensitivity->HighSens High Sensitivity StdSens > 50 pg/mL (Clinical) Sensitivity->StdSens Standard SPE_Choice SPE: Mixed-Mode Cation Exchange (Recovery >95%) HighSens->SPE_Choice Matrix Matrix Complexity? StdSens->Matrix Clean Plasma/Serum Matrix->Clean Dirty Urine/Tissue/Hemolyzed Matrix->Dirty LLE_Choice LLE Solvent Selection Clean->LLE_Choice Dirty->SPE_Choice EthylAc Ethyl Acetate (Recovery ~85%) LLE_Choice->EthylAc Recommended MTBE MTBE/Hexane (Recovery <60% - AVOID) LLE_Choice->MTBE Not Recommended

Caption: Decision tree for selecting extraction methodology based on sensitivity needs and matrix complexity.

Diagram 2: LLE vs. SPE Mechanism

Visualizing why polarity matters for N-Oxide recovery.

Mechanism cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid Phase Extraction Analyte Clemastine N-Oxide (Polar Metabolite) NonPolar Non-Polar Solvent (Hexane/MTBE) Analyte->NonPolar Poor Partitioning (Remains in Aqueous) PolarSolv Polar Solvent (Ethyl Acetate) Analyte->PolarSolv Good Partitioning (Enters Organic) MCX MCX Sorbent (Ionic Interaction) Analyte->MCX Strong Retention (Ionic Bond)

Caption: Mechanistic comparison showing why Ethyl Acetate or MCX SPE is required for polar N-oxides.

References

  • Tham, R., et al. (1978).[1][3] Gaschromatography of clemastine.[1][3][4] A study of plasma kinetics and biological effect.[3][5] Arzneimittelforschung.[1][][3] Link

  • Horváth, V., et al. (2005).[1] High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma.[1][][5][6] Journal of Chromatography B. Link[6]

  • PubChem. (2025).[1] Clemastine N-Oxide Compound Summary. National Library of Medicine.[1] Link

  • Klivon. (2025).[1] Clemastine EP Impurity A (Clemastine N-Oxide) Reference Standard.[1][][7][8]Link

  • Cayman Chemical. (2025).[1] Clemastine Fumarate Product Information & Stability.[1][9]Link

  • Schwartz, M., et al. (2010).[1] Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link

Sources

A Senior Scientist's Guide to Linearity and Range Assessment for Clemastine N-Oxide Calibration in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded approach to establishing and validating the linearity and range of a calibration curve for Clemastine N-Oxide, a key metabolite of the antihistamine Clemastine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind experimental choices and grounding every recommendation in the rigorous framework of international regulatory standards. Our objective is to empower you to develop a robust, defensible, and accurate bioanalytical method.

The Foundational Importance of Linearity and Range in Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drugs and their metabolites in biological matrices is non-negotiable. Bioanalytical methods form the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, providing the data that informs dosing, safety, and efficacy.[1] The calibration curve is the heart of this quantitative process, establishing the critical relationship between the analytical instrument's response and the concentration of the analyte.[2]

Within this context, two parameters are paramount:

  • Linearity : This is the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a specified range.[3] A linear relationship simplifies data interpretation and ensures consistent predictive accuracy.

  • Range : This defines the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.[4] This range must encompass the expected concentrations of Clemastine N-Oxide in study samples to avoid erroneous results from dilutions or extrapolations.

The Regulatory Framework: Adhering to Global Standards

Our entire approach is built upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6] Specifically, the ICH M10 guideline on bioanalytical method validation provides a harmonized international framework that ensures data quality and consistency.[5] Adherence to these guidelines is not merely a regulatory formality; it is a commitment to scientific rigor and data integrity.[3][7]

A full validation is required when establishing a new bioanalytical method for an analyte like Clemastine N-Oxide.[6][8] This involves a comprehensive evaluation of all performance characteristics to prove the method is fit for its intended purpose.[5]

Experimental Design: The Science Behind the Choices

A robust assessment of linearity and range is not achieved by accident, but through deliberate and justified experimental design. Here, we explore the rationale behind the key decisions in building a calibration curve for Clemastine N-Oxide.

Crafting the Calibration Curve

The calibration curve must be meticulously prepared to accurately reflect the relationship between concentration and instrument response.

  • Number of Standards : The ICH recommends a minimum of six to eight non-zero concentration levels to adequately define the relationship.[5][8] Using at least this many points provides statistical confidence in the regression model and helps to clearly identify any non-linearity.[9]

  • Concentration Distribution : The standards should be spaced strategically across the intended range. This includes defining the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision, and the Upper Limit of Quantification (ULOQ), which is the highest standard.[1][8] The remaining standards should be distributed to cover the entire range.

  • Matrix Matching : A critical and often overlooked aspect is the use of matrix-based standards. For Clemastine N-Oxide, calibration standards must be prepared in the same biological matrix (e.g., human plasma, rat serum) as the study samples.[5] This is essential to compensate for "matrix effects," where endogenous components can suppress or enhance the instrument's response to the analyte, leading to significant bias if not properly controlled.

The Role of the Internal Standard (IS)

For LC-MS/MS methods, which are the gold standard for this type of analysis, the use of a stable isotope-labeled (SIL) internal standard is best practice.[10][11] A SIL-IS for Clemastine N-Oxide (e.g., Clemastine N-Oxide-d4) is ideal as it co-elutes and experiences nearly identical ionization effects as the analyte. This allows it to compensate for variability during sample preparation and instrument analysis, dramatically improving precision and accuracy.[12]

Experimental Protocol: A Step-by-Step Workflow

This section details a comprehensive, self-validating protocol for assessing the linearity and range of a Clemastine N-Oxide calibration curve using LC-MS/MS.

Preparation of Stock and Working Solutions

Objective : To create accurate and stable source solutions for calibration standards and quality control (QC) samples.

  • Primary Stock Solutions : Accurately weigh a certified reference standard of Clemastine N-Oxide and dissolve in a suitable organic solvent (e.g., methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL). Prepare a separate stock solution for the internal standard.

  • QC Stock Solution : A cardinal rule of validation is to prepare QC samples from a separate weighing of the reference standard.[6] This ensures that the accuracy of the curve is being challenged by an independent source, preventing errors from a single faulty stock solution from going undetected.

  • Working Solutions : Prepare a series of working solutions by serially diluting the primary and QC stock solutions. These working solutions will be used to spike the biological matrix.

Preparation of Calibration Standards and QC Samples

Objective : To create a set of matrix-based samples covering the analytical range.

  • Matrix Spiking : Using the working solutions, spike aliquots of control biological matrix to create a minimum of eight calibration standards. The range should be scientifically justified based on expected concentrations from preclinical or clinical studies. For a metabolite like Clemastine N-Oxide, a hypothetical range could be 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • QC Preparation : Prepare a minimum of four levels of QC samples: Low (3x LLOQ), Medium, High (75-85% of ULOQ), and a QC at the LLOQ level.[13]

  • Internal Standard Addition : Add a consistent volume of the internal standard working solution to all samples (excluding the double blank).

  • Sample Extraction : Perform sample preparation (e.g., protein precipitation or liquid-liquid extraction) to remove matrix interferences.[14][15] Protein precipitation with acetonitrile or methanol is a common and efficient first step.

LC-MS/MS Analysis

Objective : To generate instrument response data for each sample.

  • Injection Sequence : Analyze the samples in a defined sequence. A recommended run order includes a double blank (matrix only), a zero sample (matrix + IS), the calibration standards in increasing order of concentration, followed by QC samples and study samples. Distributing QC samples throughout the run helps to detect any analytical drift.[1]

  • Data Acquisition : Acquire the data using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

The entire workflow can be visualized as follows:

G cluster_0 1. Solution Preparation cluster_1 2. Sample Spiking & Extraction cluster_2 3. Analysis & Data Processing stock_analyte Analyte Stock (A) ws_analyte Analyte Working Stds stock_analyte->ws_analyte stock_qc QC Stock (B) (Separate Weighing) ws_qc QC Working Stds stock_qc->ws_qc stock_is Internal Std. Stock ws_is IS Working Std stock_is->ws_is cal_stds Calibration Standards (n ≥ 8) ws_analyte->cal_stds qc_samples QC Samples (LLOQ, L, M, H) ws_qc->qc_samples extraction Add IS & Extract (e.g., Protein Precipitation) ws_is->extraction matrix Blank Biological Matrix matrix->cal_stds matrix->qc_samples cal_stds->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms regression Linear Regression (1/x² weighting) lcms->regression acceptance Apply Acceptance Criteria regression->acceptance pass Pass acceptance->pass fail Fail acceptance->fail

Bioanalytical Calibration Workflow

Data Analysis and Acceptance Criteria: A Comparison

The analysis of calibration data requires more than just plotting a line. Appropriate statistical models and strict acceptance criteria must be applied. We compare a standard approach with an optimized, regulatory-compliant method.

ParameterStandard Approach (Less Robust)Optimized Approach (Regulatory Compliant)Rationale for Optimization
Regression Model Unweighted Linear RegressionWeighted (1/x or 1/x²) Linear Regression Unweighted regression gives equal importance to all points. This disproportionately biases the curve towards the ULOQ, leading to significant inaccuracy at the LLOQ. Weighting corrects this by giving more influence to the lower concentration points, which is critical for PK studies.[14]
Number of Standards 5 pointsMinimum of 6-8 non-zero points A higher number of points provides a more reliable characterization of the concentration-response relationship and better statistical power.[5][8]
Correlation Coefficient (r²) r² > 0.99Not the sole determinant of linearity. While a high r² is desirable, it does not guarantee linearity, especially with a narrow range. The primary criteria should be the back-calculated accuracy of the standards.[16]
Acceptance of Standards All points must be within ±15%≥75% of standards must be within acceptance criteria. This allows for the exclusion of a clear outlier without invalidating the entire run, provided a minimum of six standards still meet the criteria.[8][13]
Accuracy of Back-Calculated Standards Not always assessed.Within ±15% of nominal value; ±20% at the LLOQ. This is the most critical test of linearity. Each calibration point is treated as an unknown and its concentration is calculated from the regression line. The deviation from its true value must be within these strict limits.[1][8]
LLOQ Definition Lowest point on the curve.Analyte response is ≥5 times the blank response; Accuracy 80-120%; Precision ≤20%. The LLOQ must be rigorously proven to be quantifiable with acceptable performance. A simple signal-to-noise ratio is often insufficient without accuracy and precision data.[8][17]
Range Definition Defined by the lowest and highest standards used.Defined by the LLOQ and ULOQ that have been validated with acceptable accuracy and precision. The range is not just the span of the standards, but the span over which the method is proven to be reliable.[18]

Conclusion: Building a Foundation of Trustworthy Data

The validation of linearity and range for a bioanalytical method is a cornerstone of drug development. By moving beyond simplistic metrics like the correlation coefficient and adopting a scientifically rigorous approach grounded in regulatory guidelines, researchers can ensure the data they generate is both accurate and defensible. The use of independent QC samples, appropriate regression models, and strict, predefined acceptance criteria are hallmarks of a robust method. For Clemastine N-Oxide, as with any analyte, this meticulous approach is not just best practice—it is essential for building a foundation of trustworthy data that can confidently guide critical development decisions.

References

  • Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Retrieved February 22, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25). European Medicines Agency. Retrieved February 22, 2026, from [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. Retrieved February 22, 2026, from [Link]

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers | Request PDF. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Determination of clemastine by the HPLC method in the blood. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (2025, December 26). MDPI. Retrieved February 22, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved February 22, 2026, from [Link]

  • bioanalytical method validation – m10. (2019, March 20). ICH. Retrieved February 22, 2026, from [Link]

  • Calibration Curves, Part IV: Choosing the Appropriate Model. (2020, November 11). LCGC International. Retrieved February 22, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 22, 2026, from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 22, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA. Retrieved February 22, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved February 22, 2026, from [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. (2018, December 7). Juniper Publishers. Retrieved February 22, 2026, from [Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. (2025, November 10). Vascular and Endovascular Review. Retrieved February 22, 2026, from [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 22, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved February 22, 2026, from [Link]

  • What Is a Calibration Curve in a Spectrophotometer?. (2022, September 2). HunterLab. Retrieved February 22, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. Retrieved February 22, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Handling of Clemastine N-Oxide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Clemastine N-Oxide in a laboratory setting. As a Senior Application Scientist, the following procedural guidance is synthesized from established safety protocols for potent pharmaceutical compounds and the known hazard profile of the parent compound, Clemastine. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks of Clemastine N-Oxide

Clemastine Fumarate Hazards:

The Safety Data Sheet for Clemastine Fumarate classifies it with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

N-Oxide Compounds Potential Hazards:

The introduction of an N-oxide functional group can alter the toxicological profile of a molecule. Of particular note:

  • Mutagenicity: Some N-oxide containing heterocyclic compounds have demonstrated mutagenic properties[2].

  • Respiratory Irritation: Nitrogen oxides, in general, are known irritants to the respiratory system[3][4][5].

Given this information, Clemastine N-Oxide should be handled as a potent compound with potential for skin, eye, and respiratory irritation, as well as unknown long-term effects such as mutagenicity. A risk assessment should be conducted to establish an Occupational Exposure Limit (OEL) or to assign the compound to a control band to guide handling practices[6][7][8].

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final layer of protection. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Controls:

    • Ventilation: All handling of Clemastine N-Oxide powder should be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to capture any airborne particles at the source[9].

    • Containment: For larger quantities or procedures with a high risk of aerosolization, a glove box or isolator provides the highest level of containment[6][9].

  • Administrative Controls:

    • Restricted Access: Designate specific areas for handling Clemastine N-Oxide and restrict access to trained personnel only.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving Clemastine N-Oxide, including weighing, dissolution, and disposal.

    • Training: All personnel must be trained on the potential hazards, proper handling procedures, and emergency protocols for Clemastine N-Oxide[7].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling Clemastine N-Oxide. This protocol is designed to be a self-validating system, ensuring multiple layers of protection.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[10]Prevents skin contact and absorption. Double-gloving allows for the safe removal of the contaminated outer glove without exposing the skin.
Eye Protection Chemical splash goggles or a full-face shield.[1][11][12]Protects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection For handling powders, a NIOSH-approved N95 or higher-level respirator is required.[11][13] A surgical mask is not sufficient.Prevents inhalation of airborne particles that can cause respiratory irritation and potential systemic toxicity.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[10] A standard lab coat is not sufficient for handling potent compounds.Provides a barrier against skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside of the designated work area.

Step-by-Step Handling and Disposal Plan

4.1. Preparation and Weighing:

  • Don appropriate PPE as outlined in the table above.

  • Perform all manipulations within a certified chemical fume hood or other ventilated enclosure.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the weighed compound to the desired vessel, minimizing the creation of dust.

  • Clean the balance and surrounding area with a damp wipe after weighing.

4.2. Dissolution:

  • Add solvent to the vessel containing the compound slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • All transfers of solutions should be done with care to prevent spills.

4.3. Disposal:

  • All solid waste (gloves, shoe covers, weighing paper, etc.) contaminated with Clemastine N-Oxide should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste should be collected in a separate, labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour down the drain.[13]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling Clemastine N-Oxide.

Clemastine_N_Oxide_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Start: Handling Clemastine N-Oxide risk_assessment Hazard Identification Clemastine Fumarate SDS[1] N-Oxide Toxicology[2][3] start->risk_assessment training Verify Personnel Training on SOPs risk_assessment->training engineering_controls Select Engineering Controls Fume Hood Glove Box[9] training->engineering_controls ppe_selection Don Mandatory PPE Double Gloves Goggles/Face Shield Respirator (N95+) Gown Shoe Covers[10] engineering_controls->ppe_selection handling_procedure Perform Task Weighing Dissolution Other Manipulations ppe_selection->handling_procedure decontamination Decontaminate Work Area handling_procedure->decontamination waste_disposal Segregate & Dispose of Waste Solid Waste Liquid Waste[13] decontamination->waste_disposal ppe_doffing Doff PPE in Correct Sequence waste_disposal->ppe_doffing end End: Procedure Complete ppe_doffing->end

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.